molecular formula C22H30N2O5 B10826244 Trandolaprilat CAS No. 83601-86-9

Trandolaprilat

Cat. No.: B10826244
CAS No.: 83601-86-9
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-HXFGRODQSA-N
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Description

Trandolaprilat is a potent, bioactive diacid metabolite of the prodrug Trandolapril and a well-characterized inhibitor of Angiotensin-Converting Enzyme (ACE) . As a key component of the Renin-Angiotensin-Aldosterone System (RAAS) research, it competitively binds to ACE, effectively blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II . This mechanism also leads to reduced aldosterone secretion, influencing sodium and water balance . Researchers value this compound for its high lipophilicity, which can impact its distribution and pharmacokinetic profile in experimental models . Its primary research applications include the study of hypertension, cardiovascular physiology, heart failure, and renal function . This compound is offered for research purposes to facilitate in vitro and in vivo studies aimed at elucidating the pathways of the RAAS and investigating potential therapeutic strategies. The compound has a molecular formula of C22H30N2O5 and a molecular weight of 402.48 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024709
Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87679-71-8
Record name Trandolaprilat
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Record name Trandolaprilat [INN]
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Record name Trandolaprilat
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Record name (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid
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Record name TRANDOLAPRILAT
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Foundational & Exploratory

Trandolaprilat's Mechanism of Action on Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the carboxyl group-containing class. It serves as a prodrug, being rapidly hydrolyzed in vivo to its pharmacologically active diacid metabolite, trandolaprilat. This compound exhibits a high affinity for and potent inhibition of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides an in-depth analysis of the mechanism of action of this compound on ACE, focusing on its binding kinetics, molecular interactions, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound competitively inhibits ACE, which is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. By blocking this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] Furthermore, the inhibition of ACE also leads to a decrease in aldosterone secretion from the adrenal cortex, which in turn reduces sodium and water retention and can lead to a slight increase in serum potassium.[1] ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin. Therefore, ACE inhibition by this compound may also lead to increased bradykinin levels, further contributing to its antihypertensive effect.[1]

This compound is approximately eight times more active as an ACE inhibitor than its parent compound, trandolapril.[1][4] Its high potency is attributed to its very high affinity for ACE and a correspondingly low dissociation rate, resulting in a prolonged duration of action.[1]

Quantitative Analysis of this compound-ACE Interaction

The inhibitory potency of this compound on ACE has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to assess its efficacy.

ParameterValueEnzyme SourceReference
IC50 3.2 nMPurified Human Renal ACE
IC50 1.35 nMRat Aorta ACE
Ki' Increased 8-fold (D991E mutant)Human ACE C domain
Ki' Increased 29-fold (D991A mutant)Human ACE C domain

Note: Ki' represents the apparent inhibition constant, and the values for the mutants indicate a reduction in binding affinity compared to the wild-type enzyme.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin-aldosterone system and the site of action of this compound, as well as a typical experimental workflow for determining ACE inhibition.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Renin->AngiotensinI ACE->AngiotensinII This compound This compound This compound->Inhibition

RAAS Pathway and this compound Inhibition.

cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with this compound Prep_ACE->Preincubation Prep_Substrate Prepare Substrate (e.g., HHL) Reaction_Start Add Substrate to Initiate Reaction Prep_Substrate->Reaction_Start Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., with HCl) Incubation->Reaction_Stop Extraction Extract Product (e.g., Hippuric Acid) Reaction_Stop->Extraction Measurement Measure Absorbance/Fluorescence Extraction->Measurement Calculation Calculate % Inhibition, IC50, and Ki Measurement->Calculation

Workflow for ACE Inhibition Assay.

Molecular Interactions at the ACE Active Site

The high-resolution crystal structure of an angiotensin-converting enzyme homologue in complex with this compound (PDB ID: 2X93) provides critical insights into the molecular basis of its potent inhibition. This compound binds to the active site of ACE, a zinc-dependent metalloprotease.

Key interactions involve the coordination of the carboxyl group of this compound with the active site zinc ion. Additionally, specific amino acid residues within the active site form hydrogen bonds and hydrophobic interactions with the inhibitor, stabilizing the complex. Mutagenesis studies have identified Glu987 and Asp991 in the C-domain of human ACE as crucial for zinc coordination and sensitivity to this compound.

cluster_ace ACE Active Site cluster_this compound This compound Zn Zn²⁺ His383 His383 Zn->His383 Coordination His387 His387 Zn->His387 Coordination Glu411 Glu411 Zn->Glu411 Coordination Tyr523 Tyr523 Gln281 Gln281 Lys511 Lys511 Carboxyl_Zn Carboxylate Group Carboxyl_Zn->Zn Coordination Carbonyl_O Carbonyl Oxygen Carbonyl_O->Gln281 H-bond NH_group Amine Group NH_group->Tyr523 H-bond Phenyl Phenyl Group Phenyl->Lys511 Hydrophobic Interaction

This compound Interactions in ACE Active Site.

Experimental Protocols

Determination of IC50 and Ki for this compound

Principle:

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for ACE using a spectrophotometric method based on the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL). ACE cleaves HHL to release hippuric acid, which can be quantified by its absorbance at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • This compound

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in cold sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of this compound in sodium borate buffer.

  • Enzyme Inhibition Assay:

    • In separate microcentrifuge tubes, add a fixed volume of the ACE solution.

    • Add varying concentrations of the this compound dilutions to the respective tubes. A control tube should contain buffer instead of the inhibitor.

    • Pre-incubate the mixtures for 15 minutes at 37°C.

    • Initiate the reaction by adding a fixed volume of the HHL substrate solution to each tube.

    • Incubate the reaction mixtures for 30 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

    • Centrifuge the tubes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a known volume of sodium borate buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [S]/Km)

      • Where [S] is the substrate (HHL) concentration and Km is the Michaelis-Menten constant of ACE for HHL. The Km should be determined in a separate experiment under the same conditions.

Conclusion

This compound is a highly potent and specific inhibitor of angiotensin-converting enzyme. Its mechanism of action is centered on the competitive inhibition of ACE, leading to a reduction in angiotensin II and an increase in bradykinin levels. The high affinity and slow dissociation of this compound from the ACE active site, governed by specific molecular interactions with key residues and the catalytic zinc ion, contribute to its prolonged and effective antihypertensive action. The experimental protocols outlined provide a framework for the quantitative assessment of its inhibitory potency, crucial for both basic research and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for Trandolaprilat. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data into structured tables, details experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows.

Chemical Identity and Structure

This compound is the active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] The hydrolysis of the ethyl ester group in Trandolapril, primarily in the liver, yields this compound.[3][4]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[1]
CAS Number 87679-71-8[1]
Molecular Formula C₂₂H₃₀N₂O₅[1]
Molecular Weight 402.48 g/mol [5]
SMILES C--INVALID-LINK--C(O)=O">C@HC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(O)=O
InChI Key AHYHTSYNOHNUSH-HXFGRODQSA-N[5]

The conversion from the prodrug Trandolapril to the active metabolite this compound is a critical step for its pharmacological activity.

G Trandolapril Trandolapril (Prodrug) This compound This compound (Active Metabolite) Trandolapril->this compound Hydrolysis (- Ethanol) Enzyme Hepatic Carboxylesterases Enzyme->Trandolapril

Fig. 1: Bioactivation of Trandolapril to this compound.

Physicochemical Properties

The physicochemical characteristics of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target enzyme.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Physical Form Pale Yellow Solid[5]
Melting Point 132-134°C[5]
pKa (Strongest Acidic) 3.13 (Predicted)
logP 0.77 (Predicted)
Water Solubility 0.083 g/L (Predicted)
DMSO Solubility 125 mg/mL[6]

Pharmacology and Mechanism of Action

This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][6] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[3]

The mechanism of action involves the competitive inhibition of ACE, which is responsible for converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] By blocking this conversion, this compound leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[9] Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a vasodilator.[7] Inhibition of ACE by this compound increases bradykinin levels, which further contributes to the antihypertensive effect.[10][11]

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Blood_Pressure ↑ Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure This compound This compound This compound->Inhibition

Fig. 2: RAAS pathway and this compound's point of inhibition.

Pharmacokinetic Properties

Trandolapril is the prodrug administered orally, which is then metabolized to this compound. The absolute bioavailability of this compound after oral administration of Trandolapril is approximately 70%.[7][12]

Table 3: Pharmacokinetic Parameters of this compound (following oral Trandolapril administration)

ParameterValueNote
Time to Peak Plasma Concentration (Tmax) 4 - 10 hoursAfter oral administration of Trandolapril under fasting conditions.[7]
Effective Half-life (t½) 22.5 hoursAt steady state.[7]
Protein Binding Up to 94%Saturable binding to plasma proteins.[13]
Route of Elimination Primarily renalAbout 33% of the parent drug and metabolites are recovered in urine, mostly as this compound.[3]
Renal Impairment Effect ~2-fold greater plasma concentrationsIn patients with creatinine clearance <30 mL/min.[7][12]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section details a representative method for the sensitive quantification of this compound in a biological matrix, adapted from published literature.[14][15]

Objective: To determine the concentration of this compound in human plasma samples for pharmacokinetic studies.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of human plasma, add an internal standard (e.g., Ramipril).

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions (HPLC):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm particle size).[16]

    • Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mmol ammonium formate).[17]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.[14][17]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions:

      • This compound: m/z 401 -> 168 (example, using [M-H]⁻ ion).[14]

      • Internal Standard (Ramipril): m/z 415 -> 166 (example, using [M-H]⁻ ion).[14]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against known concentrations.

    • Determine the concentration of this compound in unknown samples by interpolation from the calibration curve. The linear dynamic range is typically 20-10,000 pg/mL.[14]

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Elute Elution & Reconstitution SPE->Elute HPLC HPLC Separation (C18 Column) Elute->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Fig. 3: Workflow for LC-MS/MS quantification of this compound.
ACE Inhibition Assay

Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit ACE activity (IC₅₀).

Principle: This assay measures the rate of cleavage of a synthetic substrate by ACE. The inhibitory effect of this compound is quantified by measuring the reduction in product formation.

Methodology:

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human).

    • Synthetic ACE substrate (e.g., Hippuryl-His-Leu, HHL).

    • Tris-HCl buffer with NaCl and ZnCl₂.

    • This compound stock solution and serial dilutions.

    • Stopping reagent (e.g., 1N HCl).

    • Detection reagent (e.g., o-phthaldialdehyde, OPA, for fluorometric detection of the product His-Leu).

  • Assay Procedure:

    • Prepare a reaction mixture containing ACE enzyme in the assay buffer.

    • Add varying concentrations of this compound to the reaction wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the ACE substrate (HHL).

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the stopping reagent.

    • Quantify the amount of product formed. For fluorometric detection, add OPA reagent and measure fluorescence (Excitation: ~360 nm, Emission: ~485 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each this compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve. The high potency of this compound is reflected by its low IC₅₀ value.[4]

References

Pharmacokinetics of Trandolapril vs. Trandolaprilat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril, and its active metabolite, trandolaprilat. The following sections detail the absorption, distribution, metabolism, and excretion of both compounds, supported by quantitative data, descriptions of experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of trandolapril and its significantly more potent metabolite, this compound, have been characterized in multiple studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: Pharmacokinetic Parameters of Trandolapril

ParameterValueSource
Absorption & Bioavailability
Absolute Bioavailability~10%[1][2]
Peak Plasma Concentration (Tmax)~1 hour[1][2]
Effect of Food on AbsorptionSlows absorption rate, but does not affect AUC or Cmax[1][3]
Distribution
Volume of Distribution~18 L[1][3]
Protein Binding~80% (independent of concentration)[1][4]
Metabolism
Primary MetabolismHydrolysis to this compound, primarily in the liver[1][5][6]
Elimination
Elimination Half-Life~6 hours[1][4]
Total Plasma Clearance (after ~2 mg IV dose)~52 L/hour[1][3]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSource
Absorption & Bioavailability
Absolute Bioavailability (from oral trandolapril)~70%[1][2]
Peak Plasma Concentration (Tmax)4 to 10 hours[1][2]
Distribution
Protein Binding65% to 94% (concentration-dependent)[1][4]
Metabolism
ActivityApproximately 8 times more active than trandolapril as an ACE inhibitor[1][2]
Elimination
Elimination Half-Life~10 hours (prolonged terminal phase)[4][7]
Effective Half-Life16-24 hours[7]
At Steady State, Effective Half-Life22.5 hours[1][3]
Total Plasma Clearance (after ~2 mg IV dose)~7 L/hour[1][3]
Renal Clearance1 to 4 L/hour (dose-dependent)[1][3]
Route of Elimination~33% in urine, ~66% in feces[1][7]

Experimental Protocols

The characterization of trandolapril and this compound pharmacokinetics relies on robust experimental designs and analytical methodologies.

Clinical Study Design

A common study design to assess the pharmacokinetics of trandolapril involves a randomized crossover study. For instance, a four-way randomized crossover study has been used to investigate the therapeutic dose range of 0.5-4 mg in healthy male volunteers.[8] Another design includes a single-dose, 3x3 crossover study (e.g., 1-2-4 mg, 2-4-1 mg, and 4-1-2 mg) and a multiple-dose study (e.g., 2 mg/day for 6 days).[4]

In these studies, serial blood and urine samples are collected from participants after drug administration to measure the concentrations of trandolapril and this compound over time.[4]

Bioanalytical Method for Quantification in Plasma

A sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is typically employed for the simultaneous quantification of trandolapril and this compound in human plasma.[7][9]

  • Sample Preparation: The process begins with solid-phase extraction of the analytes from the plasma samples.[7]

  • Chromatographic Separation: The extracted analytes are then separated using a reversed-phase column with an isocratic mobile phase.[7]

  • Mass Spectrometric Detection: Detection and quantification are achieved using electrospray ionization tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for trandolapril, this compound, and an internal standard (e.g., ramipril).[7]

    • Trandolapril: m/z 429/168[7]

    • This compound: m/z 401/168[7]

  • Method Validation: The assay is validated according to regulatory guidelines (e.g., FDA) to ensure its accuracy, precision, linearity, and sensitivity.[9] A typical linear dynamic range for both trandolapril and this compound is 20-10,000 pg/mL, with a lower limit of quantification of 20 pg/mL.[7]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The pharmacodynamic effect of this compound is determined by its ability to inhibit ACE. The ACE inhibitory activity can be measured in vitro. A common method utilizes hippuryl-histidyl-leucine (HHL) as a substrate for ACE. The enzymatic reaction produces hippuric acid (HA), which can be quantified.[10]

  • Procedure:

    • Incubate the sample containing the ACE inhibitor (this compound) with ACE and the HHL substrate.

    • Stop the reaction.

    • Extract the resulting hippuric acid using an organic solvent like ethyl acetate.

    • Measure the absorbance of the extracted hippuric acid using UV-Visible spectrophotometry.[10]

  • Alternative Quantification: High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the hippuric acid from the remaining HHL substrate.[10]

Visualizations: Pathways and Workflows

Metabolic Conversion of Trandolapril to this compound

Trandolapril is a prodrug that is metabolically activated to its active form, this compound, primarily in the liver through hydrolysis.

Trandolapril Trandolapril (Prodrug) Liver Liver (Primary Site of Metabolism) Trandolapril->Liver Oral Administration This compound This compound (Active Metabolite) Liver->this compound Hydrolysis (De-esterification)

Metabolic activation of trandolapril.
Renin-Angiotensin-Aldosterone System (RAAS) and Site of Action

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition

RAAS pathway and this compound's mechanism.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study of trandolapril.

cluster_study Clinical Study cluster_analysis Bioanalytical Laboratory Drug_Admin Trandolapril Administration Sample_Collection Serial Blood/Urine Sample Collection Drug_Admin->Sample_Collection Sample_Prep Solid-Phase Extraction Sample_Collection->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis HPLC_MSMS->Data_Analysis

Pharmacokinetic analysis workflow.

References

The Discovery and Synthesis of Trandolaprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathways of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. Trandolapril was patented in 1981 and received FDA approval for medical use in 1993.[1] It is a prodrug designed to improve oral bioavailability, which is then hydrolyzed in the liver to the potent ACE inhibitor, this compound. This document details the pharmacological properties of this compound, including its inhibitory activity against ACE, and presents a consolidated methodology for its chemical synthesis based on published patents. Furthermore, it outlines a representative experimental protocol for assessing its in vitro efficacy.

Discovery and Pharmacological Profile

Trandolapril was developed as a second-generation ACE inhibitor, following the groundbreaking discovery of captopril. The rationale behind its development was to create a potent antihypertensive agent with a longer duration of action and an improved side-effect profile. Trandolapril is marketed by Abbott Laboratories under the brand name Mavik.[1]

Trandolapril itself is the ethyl ester prodrug of the active diacid metabolite, this compound.[2] This prodrug strategy enhances the oral bioavailability of the active compound. After oral administration, trandolapril is absorbed and subsequently hydrolyzed, primarily in the liver, to form this compound.[2] this compound is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril.[2]

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention, further elevating blood pressure.

By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in aldosterone secretion. This dual action results in a reduction in peripheral vascular resistance and a decrease in blood volume, ultimately lowering blood pressure.

The signaling pathway of the renin-angiotensin system and the inhibitory action of this compound are illustrated in the diagram below.

RAAS_Pathway cluster_Renin cluster_ACE Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE This compound This compound This compound->ACE Inhibits Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Synthesis of Activated Intermediate cluster_stage3 Stage 3: Coupling and Isolation Racemic_OICA Racemic trans octahydro-1H-indole- 2-carboxylic acid Resolution Resolution with R-(+)-phenylethylamine Racemic_OICA->Resolution S_OICA (2S,3aR,7aS)-octahydroindole- 2-carboxylic acid Resolution->S_OICA Coupling Coupling Reaction S_OICA->Coupling ECPPA N-[1-(S)-ethoxycarbonyl-3- phenylpropyl]-L-alanine NCA_Formation Reaction with N,N'-carbonyldiimidazole ECPPA->NCA_Formation NCA N-carboxyanhydride (NCA) NCA_Formation->NCA NCA->Coupling Trandolapril Trandolapril Coupling->Trandolapril ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - this compound dilutions - ACE solution - Substrate solution Add_Reagents Add ACE and this compound to 96-well plate Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Add_Substrate Add fluorogenic substrate to initiate reaction Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Trandolaprilat: A Technical Guide to the Active Metabolite of Trandolapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trandolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class of compounds. It functions as a prodrug, being metabolized in vivo to its significantly more potent diacid metabolite, trandolaprilat.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding for research and development purposes.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Trandolapril's therapeutic effect is attributable to its active metabolite, this compound.[3][4] this compound competitively inhibits the angiotensin-converting enzyme (ACE), a key metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS).[1][5] ACE is responsible for the conversion of the decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[5] Angiotensin II elevates blood pressure by directly causing vasoconstriction and by stimulating the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[3][5]

By inhibiting ACE, this compound disrupts the formation of angiotensin II, leading to systemic vasodilation and reduced aldosterone secretion. This results in a decrease in blood pressure and a reduction in cardiac workload.[5] Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3] Inhibition of this enzyme by this compound increases bradykinin levels, which may further contribute to the antihypertensive effect through enhanced vasodilation.[1] this compound is approximately eight times more potent as an ACE inhibitor than its parent compound, trandolapril.[3][4]

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs (Endothelium) cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Na+ & H2O Retention) Angiotensin_II->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition

Figure 1: RAAS pathway showing this compound's inhibitory action on ACE.

Metabolic Activation

Trandolapril is an ethyl ester prodrug designed to improve oral bioavailability.[1] Following oral administration, it is absorbed and subsequently hydrolyzed, primarily by hepatic esterases, to form the active diacid metabolite, this compound.[1][2][6] This bioactivation step is crucial for its therapeutic efficacy.

Metabolic_Activation Trandolapril Trandolapril (Prodrug) This compound This compound (Active Metabolite) Trandolapril->this compound De-esterification Liver Liver (Hepatic Esterases) Liver->this compound

Figure 2: Metabolic conversion of Trandolapril to its active form, this compound.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of trandolapril and its active metabolite this compound have been well-characterized. Trandolapril is rapidly absorbed, while the active metabolite this compound appears more slowly and has a significantly longer half-life, which allows for once-daily dosing.[3][4][6]

ParameterTrandolapril (Prodrug)This compound (Active Metabolite)Reference
Absolute Bioavailability ~10%~70% (from oral Trandolapril)[3][4]
Time to Peak (Tmax) ~1 hour4 - 10 hours[3][4]
Elimination Half-life ~6 hours22.5 hours (effective, at steady state)[3][4]
Plasma Protein Binding ~80% (concentration-independent)65% - 94% (concentration-dependent)[3][4]

Table 1: Summary of key pharmacokinetic parameters for Trandolapril and this compound.

Pharmacodynamic Parameters

The potency of this compound is defined by its high affinity for ACE and the resulting inhibition of its enzymatic activity. The half-maximal inhibitory concentration (IC50) is a critical measure of this potency.

ParameterValueConditionReference
Plasma ACE Inhibition 70% - 85%4 hours post 2 mg oral dose of Trandolapril[3][4]
Max ACE Inhibition Achieved at 2 ng/mLPlasma concentration of this compound[3][4]
IC50 vs. Human ACE 3.2 nMIn vitro, purified human renal ACE[7]
Comparative IC50 Trandolapril: 15 nM, Enalaprilat: 34 nMIn vitro, purified human renal ACE[7]

Table 2: Pharmacodynamic properties of this compound.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of a compound like this compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate and quantifying the resulting hippuric acid (HA) via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

Objective: To determine the IC50 value of this compound.

Materials:

  • Rabbit lung ACE (Sigma-Aldrich)

  • Hippuryl-Histidyl-Leucine (HHL) substrate

  • This compound (test inhibitor)

  • Captopril (positive control)

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column and UV detector (228 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in buffer to a working concentration (e.g., 100 mU/mL).

    • Prepare a stock solution of HHL substrate (e.g., 5 mM) in borate buffer.

    • Prepare serial dilutions of this compound and captopril in borate buffer to generate a range of concentrations for the dose-response curve.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 25 µL of the this compound solution (or buffer for control, or captopril for positive control).

    • Add 25 µL of the ACE enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of 1M HCl.

    • Extract the hippuric acid (HA) product by adding 500 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the hippuric acid using a suitable gradient of the mobile phase (e.g., gradient from 5% to 60% Mobile Phase B over 20 minutes).

    • Monitor the absorbance at 228 nm.

  • Data Analysis:

    • Quantify the amount of hippuric acid produced by comparing the peak area to a standard curve.

    • Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 (where A is the peak area of hippuric acid).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow A Reagent Preparation (ACE, Substrate, Inhibitor) B Pre-incubation (ACE + Inhibitor @ 37°C) A->B C Reaction Initiation (Add HHL Substrate) B->C D Incubation (37°C for 30-60 min) C->D E Reaction Termination (Add 1M HCl) D->E F Product Extraction (Hippuric Acid with Ethyl Acetate) E->F G Sample Preparation (Evaporation & Reconstitution) F->G H RP-HPLC Analysis (Quantify Hippuric Acid @ 228nm) G->H I Data Analysis (Calculate % Inhibition & IC50) H->I

References

In-Vitro Characterization of Trandolaprilat: A Technical Guide to Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril. This compound is a potent, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its high affinity and low dissociation rate from ACE contribute to a prolonged duration of action.[3] This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for assessing its activity in a laboratory setting.

Mechanism of Action: The Renin-Angiotensin System (RAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[1] ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II elevates blood pressure by causing direct vasoconstriction and stimulating aldosterone secretion from the adrenal cortex. Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, this compound reduces the formation of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[1][4]

RAS_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_Inhibition Inhibitory Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Effects Vasoconstriction & Aldosterone Secretion Angiotensin_II->Effects Renin Renin ACE ACE (Kininase II) This compound This compound This compound->ACE Inhibition IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - ACE Enzyme Solution - HHL Substrate in Buffer - Borate Buffer (pH 8.3) - Inhibitor Stock (this compound) B Create Serial Dilutions of this compound A->B C Set Up Assay Plate: - Controls (No Inhibitor) - Blanks (No Enzyme) - this compound Dilutions B->C D Pre-incubate ACE with Inhibitor/Buffer at 37°C C->D E Initiate Reaction by Adding HHL Substrate D->E F Incubate Reaction Mixture at 37°C E->F G Stop Reaction (e.g., Add 1M HCl) F->G H Measure Product Formation (e.g., Extract Hippuric Acid & Measure Absorbance at 228 nm) G->H I Calculate % Inhibition vs. Control for Each Concentration H->I J Plot Dose-Response Curve (% Inhibition vs. [Log Inhibitor]) I->J K Determine IC50 Value (Non-linear Regression) J->K

References

Trandolaprilat's Binding Affinity to Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of trandolaprilat, the active metabolite of the prodrug trandolapril, to its pharmacological target, the angiotensin-converting enzyme (ACE). This compound is a potent inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine these properties, and the underlying signaling pathways.

Executive Summary

This compound exhibits a high binding affinity for the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This potent interaction, characterized by a low nanomolar inhibitory concentration (IC50), underpins its effective and sustained antihypertensive effects. The high lipophilicity of this compound may also contribute to its enhanced tissue penetration and prolonged duration of action. While specific dissociation constants (Kd) and inhibition constants (Ki) are not widely reported in publicly available literature, the existing data consistently point to a strong and durable interaction with ACE.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for ACE has been quantified primarily through IC50 values, which represent the concentration of the inhibitor required to reduce ACE activity by 50%. The following tables summarize the available quantitative data and provide a comparative context with its prodrug, trandolapril, and another widely used ACE inhibitor, enalapril, and its active form, enalaprilat.

Table 1: In Vitro IC50 Values for ACE Inhibition [1]

CompoundACE SourceIC50 (nM)
This compound Rat Aorta 1.35
This compound Purified Human Renal ACE 3.2
TrandolaprilRat Aorta2.5
TrandolaprilPurified Human Renal ACE15
EnalaprilatVarious Tissues3-5 times less active than this compound
EnalaprilatPurified Human Renal ACE34
EnalaprilRat Aorta240
EnalaprilPurified Human Renal ACE50,000

Table 2: Comparative Lipophilicity [1]

CompoundMeasurementValue
This compound log kw7.4 1.487
Enalaprilatlog kw7.40.108

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting ACE within the RAAS. This pathway is a critical regulator of blood pressure and fluid balance. The following diagram illustrates the RAAS and the point of intervention by this compound.

RAAS_Inhibition cluster_Systemic Systemic Circulation & Tissues cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (Salt & Water Retention) AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) This compound This compound This compound->ACE Inhibition

RAAS pathway and this compound inhibition.

Experimental Protocols

The determination of this compound's binding affinity to ACE involves sophisticated in vitro assays. The following are detailed methodologies for two key experimental approaches.

Enzyme Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of this compound on the catalytic activity of ACE by measuring the product of an enzymatic reaction.

Objective: To determine the IC50 value of this compound for ACE.

Materials:

  • Purified Angiotensin-Converting Enzyme (from rabbit lung, human plasma, or recombinant sources)

  • This compound

  • ACE substrate: Hippuryl-Histidyl-Leucine (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl)

  • Stopping Reagent (e.g., 1 M HCl)

  • Detection Reagent (for HHL substrate): o-phthaldialdehyde (OPA)

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer to create a range of concentrations.

    • Dissolve the ACE substrate (HHL or FAPGG) in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the ACE solution to each well.

    • Add varying concentrations of this compound to the wells. Include control wells with buffer instead of the inhibitor (for 100% enzyme activity) and wells with a known potent ACE inhibitor as a positive control.

  • Pre-incubation:

    • Pre-incubate the microplate at 37°C for a specified time (e.g., 15 minutes) to allow this compound to bind to ACE.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the ACE substrate solution to all wells.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

  • Quantification:

    • For the HHL substrate, add the OPA reagent and measure the fluorescence to quantify the amount of His-Leu product formed.

    • For the FAPGG substrate, measure the decrease in absorbance at a specific wavelength (e.g., 340 nm) as the substrate is hydrolyzed.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each this compound concentration relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents: ACE, this compound, Substrate Start->Prep Setup Assay Setup in Microplate: ACE + this compound/Control Prep->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Quantify Quantify Product Formation (Spectrophotometry/Fluorometry) Terminate->Quantify Analyze Data Analysis: Calculate % Inhibition, Determine IC50 Quantify->Analyze End End Analyze->End

Enzyme inhibition assay workflow.
Radioligand Binding Assay (Competitive Binding)

This assay directly measures the binding of a radiolabeled ligand to ACE and how this compound competes for this binding, allowing for the determination of its binding affinity (Ki).

Objective: To determine the inhibition constant (Ki) of this compound for ACE.

Materials:

  • A source of ACE (e.g., membrane preparations from tissues expressing ACE or cells overexpressing recombinant ACE)

  • A suitable radiolabeled ACE inhibitor (e.g., [³H]-lisinopril or a radioiodinated ACE inhibitor)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl2)

  • Wash Buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a series of tubes or a microplate, add a constant concentration of the radiolabeled ACE inhibitor.

    • Add increasing concentrations of unlabeled this compound.

    • Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled potent ACE inhibitor).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare Reagents: ACE Membranes, Radioligand, This compound Start->Prep Setup Assay Setup: Radioligand + this compound/Control + ACE Membranes Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Separate Bound & Free Ligand (Vacuum Filtration) Incubate->Filter Wash Wash Filters with Cold Buffer Filter->Wash Quantify Measure Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: Determine IC50, Calculate Ki Quantify->Analyze End End Analyze->End

Radioligand binding assay workflow.

Conclusion

This compound demonstrates a high binding affinity to the angiotensin-converting enzyme, as evidenced by its low nanomolar IC50 values. This potent and sustained inhibition of ACE within the renin-angiotensin-aldosterone system is the primary mechanism behind its efficacy in treating cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the binding properties of this compound and other ACE inhibitors, which is essential for the development of new and improved therapeutic agents.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Trandolaprilat in Research Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Due to a notable lack of publicly available data on the solubility and stability of this compound itself, this document leverages extensive information on its prodrug, trandolapril, to infer conditions relevant to the formation and handling of this compound. This guide offers detailed experimental protocols and critical data to support researchers in drug formulation and development.

Introduction to this compound

Trandolapril is a non-sulfhydryl prodrug that is rapidly hydrolyzed by esterases, primarily in the liver, to its biologically active metabolite, this compound.[1] this compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][4] Understanding the physicochemical properties of this compound is crucial for the development of stable and effective formulations for research and therapeutic use.

Solubility Profile

While specific experimental data on the solubility of this compound in various research buffers is scarce in publicly accessible literature, a predicted water solubility for this compound is 0.083 g/L. The solubility of its prodrug, trandolapril, has been reported in phosphate-buffered saline (PBS) and various organic solvents. This information can provide some guidance for handling this compound, as it is a dicarboxylic acid and its solubility is expected to be pH-dependent.

Table 1: Solubility of Trandolapril

Solvent/BufferConcentrationReference
Phosphate-Buffered Saline (PBS), pH 7.2~ 1 mg/mL[5]
Chloroform> 100 mg/mL[6]
Dichloromethane> 100 mg/mL[6]
Methanol> 100 mg/mL[6]

Stability Profile of Trandolapril

Forced degradation studies on trandolapril provide critical insights into the conditions that lead to the formation of this compound and other degradation products. Trandolapril has been shown to be labile under acidic, basic, and oxidative conditions, while relatively stable under thermal and photolytic stress.[7][8]

Table 2: Summary of Forced Degradation Studies of Trandolapril

Stress ConditionReagent and ConditionsDegradationMajor Degradation ProductsReference
Acidic Hydrolysis 0.01 N HCl at 50°C for 15 min~6.1%This compound and other byproducts[9]
1N HCl at 70°C for 45 minSignificantMultiple degradation products[7]
Basic Hydrolysis 0.01 N NaOH at 50°C for 30 min~13.2%This compound and other byproducts[9]
1N NaOH at room temp for 30 minSignificantMultiple degradation products[7]
Oxidative Stress 1% H₂O₂ at 40°C for 2 hSignificantMultiple oxidative products[9]
30% H₂O₂ at 50°C for 25 minSignificantFour minor degradation products[7]
Thermal Degradation 105°C for 24 hNo decompositionNot applicable[9]
Photodegradation Exposure to light (1.2 million lux hours)StableNot applicable[9]

Experimental Protocols

The following sections detail the methodologies for key experiments to determine the solubility and stability of this compound. These protocols are based on established methods for active pharmaceutical ingredients and can be adapted for specific research needs.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific buffer.

Protocol:

  • Preparation of Buffers: Prepare a series of research buffers (e.g., phosphate, TRIS, citrate) at various pH levels (e.g., 4.0, 5.5, 6.8, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in that specific buffer and pH.

Stability Assessment: HPLC-Based Method

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound over time in different buffer solutions.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Sample Preparation: Dilute the stock solution with the desired research buffers to a known final concentration.

  • Incubation: Store the samples under various conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Inject the samples into an HPLC system. A typical method for trandolapril and its degradation products is as follows:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).[7]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 210 nm.[8]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Acts on Aldosterone Aldosterone Adrenal_Gland->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow: Solubility Determination

A visual representation of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow Start Start Prep_Buffers Prepare Buffers (various pH) Start->Prep_Buffers Add_Excess Add Excess this compound to each buffer Prep_Buffers->Add_Excess Equilibrate Equilibrate with Agitation (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Filter Filter Sample (0.45 µm filter) Equilibrate->Filter Analyze Analyze Filtrate by HPLC Filter->Analyze End End Analyze->End

Caption: Workflow for solubility determination of this compound.

Experimental Workflow: Stability Assessment

A flowchart illustrating the process for assessing the stability of this compound in solution.

Stability_Workflow Start Start Prep_Solution Prepare this compound Solution in Buffer Start->Prep_Solution Incubate Incubate under Stress Conditions (e.g., Temp, Light) Prep_Solution->Incubate Sample_Timepoints Sample at Time Intervals (t=0, 2, 4, 8, 24h...) Incubate->Sample_Timepoints Analyze Analyze Samples by HPLC Sample_Timepoints->Analyze Calculate Calculate % Remaining and Degradants Analyze->Calculate End End Calculate->End

Caption: Workflow for stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While direct experimental data for this compound is limited, the information on its prodrug, trandolapril, offers valuable insights into its formation and potential behavior in various buffer systems. The detailed experimental protocols provided herein will enable researchers to generate specific data tailored to their formulation needs, ultimately facilitating the development of robust and effective this compound-based applications.

References

Trandolaprilat and the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2][3] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[4][5] Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of these conditions.[6][7][8] Trandolapril is an orally administered, non-sulfhydryl prodrug that is metabolized in the liver to its potent, active diacid metabolite, trandolaprilat.[6][7][9] This document provides an in-depth technical overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its interaction with the RAAS.

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Trandolapril's therapeutic effects are attributable to its active metabolite, this compound, which is approximately eight times more potent as an ACE inhibitor than the parent compound.[6][10] ACE, a peptidyl dipeptidase, is a central component of the RAAS, responsible for converting the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[1][6][10]

This compound competitively binds to and inhibits ACE, preventing the formation of ATII.[1][6] The reduction in ATII levels leads to several key physiological effects:

  • Vasodilation : Decreased ATII, a powerful vasoconstrictor, results in the relaxation of vascular smooth muscle, reducing total peripheral resistance and lowering blood pressure.[1][9]

  • Reduced Aldosterone Secretion : ATII stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][2][6] By reducing ATII, this compound decreases aldosterone secretion, leading to natriuresis, diuresis, and a small increase in serum potassium.[10]

  • Increased Bradykinin Levels : ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[10][11] Inhibition of this enzyme by this compound may lead to increased bradykinin levels, further contributing to vasodilation and the overall antihypertensive effect.[9][11]

  • Increased Plasma Renin Activity : The reduction in ATII disrupts the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity.[10][12]

The following diagram illustrates the RAAS cascade and the point of inhibition by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) ATI Angiotensin I Angiotensinogen->ATI Cleavage ATII Angiotensin II ATI->ATII Conversion Vasoconstriction Vasoconstriction ATII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) ATII->Aldosterone Renin Renin (from Kidney) Renin->ATI ACE Angiotensin-Converting Enzyme (ACE) ACE->ATII This compound This compound This compound->ACE INHIBITS BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SaltWater Salt and Water Retention Aldosterone->SaltWater SaltWater->BloodPressure

This compound's inhibition of ACE within the RAAS pathway.

Pharmacodynamic & Pharmacokinetic Profile

This compound is characterized by its high lipophilicity, high affinity for ACE, and a long duration of action, which allows for effective once-daily dosing.[12][13][14]

Data Presentation

The quantitative pharmacodynamic and pharmacokinetic parameters of trandolapril and this compound are summarized below.

Table 1: Pharmacodynamic Properties of this compound

Parameter Value Condition/Comment Source
ACE Inhibition 70% to 85% 4 hours post 2-mg single dose of trandolapril. [10][15]
~60% to 75% 24 hours post 2-mg single dose of trandolapril. [10][15]
Maximal ACE Inhibition Achieved at 2 ng/mL Plasma concentration of this compound. [10][15]
IC₅₀ (Aortic ACE) 1.35 nM In vitro measurement. [16]
IC₅₀ (Purified Human Renal ACE) 3.2 nM In vitro measurement. [16]
Relative Potency ~8x more active Compared to the prodrug trandolapril. [10]

| | ~3x more potent | Compared to enalaprilat in vitro. |[14] |

Table 2: Pharmacokinetic Properties of Trandolapril and this compound

Parameter Trandolapril (Prodrug) This compound (Active Metabolite) Source
Absolute Bioavailability ~10% ~70% (from oral trandolapril) [10][15]
Time to Peak Plasma (Tₘₐₓ) ~1 hour 4 to 10 hours [10][15]
Effective Half-life (t₁/₂) ~6 hours 22.5 hours [10][15]
Protein Binding ~80% (concentration-independent) 65% to 94% (concentration-dependent) [10][15]
Total Plasma Clearance ~52 L/hour (after 2 mg IV) ~7 L/hour (after 2 mg IV) [10][15]
Volume of Distribution ~18 Liters - [10][15]

| Elimination | - | Renal clearance reduced by ~85% in patients with creatinine clearance <30 mL/min. |[10][15] |

The conversion of the prodrug and its subsequent systemic action can be visualized as a logical workflow.

Prodrug_Activation cluster_absorption Absorption & Metabolism cluster_action Systemic Action Oral Oral Administration of Trandolapril Liver Hepatic First-Pass Metabolism Oral->Liver Trandolaprilat_form Formation of This compound Liver->Trandolaprilat_form Trandolaprilat_circ Circulating This compound Trandolaprilat_form->Trandolaprilat_circ Enters Circulation ACE_Inhibition ACE Inhibition (Plasma & Tissue) Trandolaprilat_circ->ACE_Inhibition RAAS_Blockade RAAS Blockade ACE_Inhibition->RAAS_Blockade BP_Lowering Blood Pressure Reduction RAAS_Blockade->BP_Lowering

Activation of Trandolapril to this compound and subsequent effects.

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of trandolapril in lowering blood pressure in patients with hypertension. The long half-life of this compound ensures a sustained antihypertensive effect over a 24-hour period.[12][13][17]

Table 3: Summary of Blood Pressure Reduction in Clinical Studies

Study Duration Patient Population Dosage Mean Systolic BP Reduction Mean Diastolic BP Reduction Source
TRAIL Study 26 weeks 1650 hypertensive subjects (treatment-naive or uncontrolled) 0.5-4 mg/day escalating dose -22.4 mmHg -12.7 mmHg [18]
Parati G, et al. 7 days 8 males with essential hypertension 2 mg/day -15 mmHg Not significant [19]

| Zannad F, et al. | 2 weeks | 27 patients with mild-to-moderate hypertension | 2 mg/day | Consistently greater than 1 mg dose | Consistently greater than 1 mg dose |[17] |

In the TRAIL study, 73.4% of subjects achieved the target blood pressure goal of <140/90 mm Hg after 26 weeks of treatment with an escalating-dose regimen of trandolapril.[18]

Experimental Methodologies

In Vitro ACE Inhibition Assay (Spectrophotometric)

A common method to determine the in vitro ACE inhibitory activity of a compound like this compound is based on the enzymatic cleavage of a synthetic substrate, hippuryl-histidyl-leucine (HHL), by ACE.[4][20] The resulting product, hippuric acid (HA), is extracted and quantified by measuring its absorbance.

Principle: ACE hydrolyzes HHL to form hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to ACE activity. In the presence of an inhibitor, the rate of hippuric acid formation is reduced. This reduction is measured to calculate the percent inhibition and the half-maximal inhibitory concentration (IC₅₀).[20]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 100 mM sodium borate) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.[21]

    • ACE Solution: Reconstitute purified rabbit lung ACE powder in the assay buffer to a final concentration of 100 mU/mL. Prepare this solution fresh before each experiment.[20][21]

    • Substrate Solution (HHL): Dissolve hippuryl-histidyl-leucine in the assay buffer to a final concentration of 5 mM.[20]

    • Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations for IC₅₀ determination.

    • Stopping Reagent: 1 M HCl.[20]

    • Extraction Solvent: Ethyl acetate.[4][20]

  • Assay Procedure:

    • Pre-incubation: In separate microcentrifuge tubes, add 20 µL of the assay buffer (for control) or 20 µL of a this compound dilution. To each tube, add 20 µL of the ACE solution. Mix gently and pre-incubate at 37°C for 10 minutes.[20]

    • Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of the HHL substrate solution to all tubes. Mix and incubate at 37°C for 60 minutes.[20]

    • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.[20]

    • Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. Centrifuge at 3000 x g for 10 minutes to separate the layers.[20]

    • Quantification: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator. Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.[20]

    • Measurement: Measure the absorbance of the re-dissolved solution at 228 nm using a UV-Vis spectrophotometer.[20]

  • Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula:[20] % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank (100% ACE activity) and A_sample is the absorbance of the sample containing this compound.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for this common experimental protocol is depicted below.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Reagents Prepare Reagents: - Assay Buffer (pH 8.3) - ACE Solution (100 mU/mL) - HHL Substrate (5 mM) - this compound Dilutions Preincubation 1. Pre-incubation (37°C, 10 min) ACE + Inhibitor (or Buffer) Reagents->Preincubation Initiation 2. Reaction Initiation Add HHL Substrate Preincubation->Initiation Incubation 3. Incubation (37°C, 60 min) Initiation->Incubation Termination 4. Reaction Termination Add 1M HCl Incubation->Termination Extraction 5. Extraction Add Ethyl Acetate, Vortex, Centrifuge Termination->Extraction Quantification 6. Quantification Evaporate Ethyl Acetate, Resuspend HA Extraction->Quantification Measurement 7. Measurement Read Absorbance at 228 nm Quantification->Measurement Calculation 8. Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation

Experimental workflow for an in vitro ACE inhibition assay.
In Vivo Assessment of RAAS Suppression

In vivo studies in animal models and humans are crucial for determining the physiological effects of ACE inhibitors. A common method to assess vascular RAAS suppression involves measuring the pressor response to an angiotensin I challenge.[22]

Methodology Example (from a human study): [22]

  • Objective: To compare the degree of vascular RAAS suppression between different ACE inhibitors.

  • Procedure:

    • Subjects receive the ACE inhibitor (e.g., trandolapril) for a specified treatment period.

    • Antecubital venous and radial arterial catheters are placed for drug infusion and blood pressure monitoring, respectively.

    • Increasing doses of angiotensin I are administered via intravenous injection.

    • The change in mean arterial pressure (the pressor response) is recorded for each dose.

  • Endpoint: A blunted pressor response to angiotensin I infusion, compared to baseline or a placebo group, indicates effective inhibition of ACE in converting ATI to the vasoconstrictor ATII, thus demonstrating vascular RAAS suppression.[22]

This compound is a potent, long-acting ACE inhibitor that serves as the active metabolite of the prodrug trandolapril. Its primary role in the renin-angiotensin-aldosterone system is the competitive inhibition of ACE, which leads to reduced angiotensin II formation. This action results in vasodilation and decreased aldosterone secretion, effectively lowering blood pressure. With a well-defined pharmacokinetic profile that supports once-daily administration and proven clinical efficacy, this compound remains a significant therapeutic agent in the management of hypertension and other cardiovascular disorders mediated by the RAAS.

References

Methodological & Application

Application Note: Quantification of Trandolaprilat in Human Plasma using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, trandolaprilat. The quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is based on published and validated bioanalytical procedures, offering high sensitivity and specificity for the analysis of this compound in a complex biological matrix.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HPLC-MS/MS method for this compound quantification.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Column Zorbax Eclipse XDB-Phenyl, 3.5 µm, 7.5 x 4.6 mm
Mobile Phase 0.1% Formic acid in water : Acetonitrile (30:70, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 401.2 → 168.1
MRM Transition (Internal Standard - Ramipril) m/z 417.2 → 234.1
Run Time Approximately 2.0 minutes[1]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 20 - 10,000 pg/mL[1]
Lower Limit of Quantification (LLOQ) 20 pg/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

This section details the step-by-step methodologies for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ramipril (Internal Standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • All other chemicals should be of analytical grade.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ramipril (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at various concentrations.

  • Internal Standard Working Solution (10 ng/mL): Dilute the ramipril stock solution with a 50:50 mixture of acetonitrile and water to get a final concentration of 10 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • Label polypropylene tubes for each sample, standard, and QC.

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution (10 ng/mL Ramipril) and vortex for 10 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • Set up the HPLC-MS/MS system with the conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes before injecting the first sample.

  • Inject a blank sample (mobile phase) to ensure the system is clean.

  • Inject the prepared samples, standards, and QCs.

  • Acquire data using the specified MRM transitions.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (200 µL) add_is Add Internal Standard (Ramipril) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation to Dryness centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_acq Data Acquisition (MRM) hplc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve concentration Concentration Determination cal_curve->concentration

Caption: Workflow for this compound Quantification in Plasma.

Method Validation Logic

validation_logic cluster_params Key Validation Parameters method Validated HPLC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity stability Stability method->stability

Caption: Logical Relationship of Method Validation Parameters.

References

Application Note: High-Throughput Quantification of Trandolapril and its Active Metabolite Trandolaprilat in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor trandolapril and its active metabolite, trandolaprilat, in human plasma. Trandolapril is a prodrug that is converted in the liver to its biologically active diacid form, this compound.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The methodology described herein is suitable for pharmacokinetic, bioavailability, and bioequivalence studies, offering a wide dynamic range and high throughput capabilities.

Introduction

Trandolapril is an effective antihypertensive agent used in the management of hypertension and congestive heart failure.[1][3] As a prodrug, it undergoes in-vivo biotransformation to this compound, which is approximately eight times more potent as an ACE inhibitor.[2] The inhibition of ACE leads to a decrease in angiotensin II levels and an increase in bradykinin, resulting in vasodilation and a reduction in blood pressure.[1][3]

Accurate and reliable quantification of both trandolapril and this compound in biological matrices is crucial for understanding its pharmacokinetic profile. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[4] This application note provides a detailed protocol for the analysis of trandolapril and this compound in human plasma, validated for precision, accuracy, and linearity.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the isolation of trandolapril and this compound from human plasma.

Protocol:

  • To 500 µL of human plasma, add the internal standard (e.g., Ramipril).

  • Vortex the sample for 30 seconds.

  • Condition an appropriate SPE cartridge (e.g., HLB Oasis) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 or C8 column.

LC Conditions:

ParameterValue
Column X-Terra C8 MS (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetic acid (20 mM) and triethylamine (4.3 mM) / Acetonitrile (40:60, v/v)[5]
Flow Rate 0.35 mL/min[5]
Column Temperature 30°C
Injection Volume 10 µL
Run Time 2.0 min[6]
Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[6][7]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for Trandolapril, this compound, and Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Trandolapril429.0168.0Negative[5][6]
This compound401.0168.0Negative[5][6]
Ramipril (IS)415.0166.0Negative[5][6]

Results and Discussion

The developed LC-MS/MS method was validated for its performance in quantifying trandolapril and this compound in human plasma.

Linearity and Sensitivity

The method demonstrated excellent linearity over the tested concentration range. The lower limit of quantification (LLOQ) was established, ensuring high sensitivity for pharmacokinetic studies.

Table 2: Quantitative Performance of the LC-MS/MS Method.

ParameterTrandolaprilThis compoundReference
Linear Dynamic Range 20 - 10,000 pg/mL20 - 10,000 pg/mL[5][6]
Lower Limit of Quantification (LLOQ) 20 pg/mL20 pg/mL[5][6]
Correlation Coefficient (r²) > 0.99> 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.

Table 3: Precision and Accuracy Data.

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
TrandolaprilLow< 15< 15± 15
Medium< 15< 15± 15
High< 15< 15± 15
This compoundLow< 15< 15± 15
Medium< 15< 15± 15
High< 15< 15± 15

Acceptable precision and accuracy were reported to be obtained for concentrations over the standard curve range.[6]

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample is Add Internal Standard (e.g., Ramipril) plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Reversed-Phase) recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Trandolapril and this compound.

trandolapril Trandolapril (Prodrug) This compound This compound (Active Metabolite) trandolapril->this compound Metabolic Conversion liver Liver (Esterase) liver->this compound

Caption: Metabolic pathway of Trandolapril to this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of trandolapril and its active metabolite, this compound, in human plasma. The sample preparation using solid-phase extraction is effective in removing matrix interferences, and the short chromatographic run time allows for the analysis of a large number of samples per day.[6] This validated method meets the requirements for regulated bioanalysis and is well-suited for supporting clinical and preclinical drug development programs.

References

Application Notes and Protocols: In Vitro Dose-Response Curve of Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the in vitro dose-response curve of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, trandolapril. The described spectrophotometric assay is a robust method for assessing the inhibitory potential of this compound on ACE activity. This document includes a comprehensive experimental protocol, data analysis guidelines, and a representative dataset to guide researchers in pharmacology and drug development.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) is a key component of this system.[1] ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and other cardiovascular disorders. Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound, which is a potent ACE inhibitor.[2][3]

This document outlines an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its potency. The protocol is based on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE, which produces hippuric acid (HA).[1][4] The amount of hippuric acid produced is quantified by spectrophotometry, and the inhibitory effect of this compound is determined by the reduction in hippuric acid formation.

Signaling Pathway

The following diagram illustrates the role of ACE in the Renin-Angiotensin System and the mechanism of inhibition by this compound.

Renin-Angiotensin System Mechanism of ACE Inhibition by this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition

Mechanism of ACE Inhibition by this compound

Experimental Protocol

This protocol is adapted from established spectrophotometric methods for determining ACE inhibitory activity.[1][4]

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) (substrate)

  • This compound

  • Captopril (positive control)

  • Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Deionized Water

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer or microplate reader

Reagent Preparation
  • 100 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl: Dissolve 6.18 g of boric acid and 17.53 g of NaCl in approximately 900 mL of deionized water. Adjust the pH to 8.3 with 1 M NaOH and bring the final volume to 1 L with deionized water.

  • ACE Solution (100 mU/mL): Prepare the ACE solution in cold sodium borate buffer. The exact amount will depend on the specific activity of the enzyme lot.

  • 5 mM HHL Substrate Solution: Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.

  • This compound Stock Solution (1 mM): Dissolve this compound in deionized water.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in deionized water to achieve a range of concentrations (e.g., 0.1 nM to 100 nM).

Assay Procedure

The following diagram outlines the experimental workflow.

Experimental Workflow Workflow for In Vitro ACE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Buffer, ACE, HHL, this compound) Serial_Dilutions Prepare this compound Serial Dilutions Reagent_Prep->Serial_Dilutions Pre_incubation Pre-incubation: Add Buffer, ACE, and this compound (10 min at 37°C) Serial_Dilutions->Pre_incubation Reaction_Initiation Initiate Reaction: Add HHL Substrate Pre_incubation->Reaction_Initiation Incubation Incubate (30 min at 37°C) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction: Add 1 M HCl Incubation->Reaction_Termination Extraction Extract Hippuric Acid with Ethyl Acetate Reaction_Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Workflow for In Vitro ACE Inhibition Assay
  • Assay Setup: In microcentrifuge tubes, prepare the following reactions in triplicate:

    • Blank: 150 µL Sodium Borate Buffer.

    • Control (No Inhibitor): 100 µL Sodium Borate Buffer + 50 µL ACE solution.

    • Inhibitor Samples: (100 - x) µL Sodium Borate Buffer + 50 µL ACE solution + x µL of each this compound working solution.

    • Positive Control: (100 - y) µL Sodium Borate Buffer + 50 µL ACE solution + y µL of Captopril working solution.

  • Pre-incubation: Pre-incubate all tubes at 37°C for 10 minutes.

  • Reaction Initiation: Add 150 µL of the 5 mM HHL substrate solution to all tubes to start the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl to each tube.

  • Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. Centrifuge at 3000 x g for 10 minutes.

  • Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube. Evaporate the ethyl acetate to dryness. Re-dissolve the hippuric acid residue in 1 mL of deionized water. Measure the absorbance at 228 nm using a spectrophotometer.

Data Analysis

Calculation of Percent Inhibition

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of Inhibitor Sample / Absorbance of Control)] x 100

IC50 Determination

The IC50 value is the concentration of the inhibitor (this compound) that causes 50% inhibition of ACE activity. To determine the IC50, plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value.

Representative Data

The following table presents representative data for the in vitro inhibition of ACE by this compound. The IC50 value for this compound has been reported to be approximately 3.2 nM when measured against purified human renal ACE.

Table 1: Dose-Response of this compound on ACE Activity

This compound Concentration (nM)Average Absorbance (228 nm)% Inhibition
0 (Control)0.8500
0.10.7996
0.50.68020
1.00.57832
3.2 0.425 50
10.00.23872
50.00.09489
100.00.06892

Conclusion

The protocol described in these application notes provides a reliable and reproducible method for determining the in vitro dose-response curve and IC50 value of this compound. This assay is a valuable tool for the characterization of ACE inhibitors and can be adapted for high-throughput screening in drug discovery programs. The high potency of this compound, as indicated by its low nanomolar IC50 value, underscores its efficacy as an ACE inhibitor.

References

Application Notes and Protocols for Trandolaprilat Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolaprilat is the active diacid metabolite of the prodrug Trandolapril, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] It exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby reducing the production of angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, reduced aldosterone secretion, and subsequent antihypertensive and cardioprotective effects. This compound is approximately eight times more active as an ACE inhibitor than its parent compound, Trandolapril.[1] These application notes provide a detailed protocol for the administration of this compound in rodent models for preclinical research in cardiovascular and renal diseases.

Data Presentation

Pharmacokinetic Parameters of this compound (Following Oral Administration of Trandolapril in Humans)
ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) 4 - 10 hoursHuman[3]
Effective Half-life (at steady state) 22.5 hoursHuman[3]
Protein Binding 65% at 1000 ng/mL to 94% at 0.1 ng/mL (concentration-dependent)Human[3]
Recommended Dosage of Trandolapril (Prodrug) in Rodent Models
Rodent ModelSpeciesRoute of AdministrationDosageObserved EffectsReference
Renovascular Hypertension (Goldblatt two-kidney, one-clip) RatOral0.3 or 1 mg/kg/dayDose-dependent decrease in blood pressure, regression of cardiac and vascular hypertrophy.[4]
Spontaneously Hypertensive Rat (SHR) RatOral0.03 - 3 mg/kg/dayDose-dependent decrease in blood pressure and regression of cardiac hypertrophy.[5]
Spontaneously Hypertensive Rat (SHR) RatOral3 mg/kg/dayInhibition of plasma, aorta, and atrium ACE activity; reduction in blood pressure and cardiac hypertrophy.[6]
Severe Hypertension (Stroke-prone SHR) RatOralNot specifiedExtended lifespan.[7]
Volume Overload Heart Failure (Aortocaval Fistula) RatNot specifiedNot specifiedReduced mortality, slight attenuation of left ventricular hypertrophy.[8]
Established Systemic Hypertension (SHR) RatOral0.4 mg/kg/dayReversal of cardiac and vascular morphologic changes.[9]
Dual-Injury Model of Kidney Disease RatIn drinking water0.7 mg/kgAttenuation of renal fibrosis.[10]

Note: The dosages above are for the prodrug Trandolapril. As this compound is the active metabolite, researchers should consider these dose ranges as a starting point for dose-finding studies when administering this compound directly. The molar equivalent dose of this compound may be lower than that of Trandolapril.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumWaterRetention Sodium & Water Retention Aldosterone->SodiumWaterRetention SodiumWaterRetention->BloodPressure This compound This compound This compound->ACE Inhibition Experimental_Workflow Start Start: Rodent Model Selection (e.g., SHR, TAC model) Acclimatization Animal Acclimatization (1-2 weeks) Start->Acclimatization Baseline Baseline Measurements (Blood Pressure, Echocardiography, etc.) Acclimatization->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound) Baseline->Grouping Treatment Daily Administration (Oral Gavage or Subcutaneous Injection) Grouping->Treatment Monitoring In-life Monitoring (Weekly Blood Pressure, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Echocardiography, etc.) Monitoring->Endpoint Termination Euthanasia and Tissue Collection (Heart, Kidneys, Aorta) Endpoint->Termination Analysis Ex vivo Analysis (Histology, Molecular Biology) Termination->Analysis Data Data Analysis and Interpretation Analysis->Data

References

Application Notes & Protocols for In-Vivo Efficacy Studies of Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of cardiovascular disorders such as hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1][2] this compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] This inhibition leads to reduced peripheral vasoconstriction, lower blood pressure, and decreased sodium and water retention.[1] This document provides detailed application notes and protocols for studying the in-vivo efficacy of this compound using various established animal models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).[4] The pathway begins with the release of renin from the kidneys in response to low blood pressure or low sodium levels. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure. This compound, the active metabolite of trandolapril, competitively inhibits ACE, thereby blocking the formation of angiotensin II and leading to vasodilation and reduced aldosterone secretion.[2][4]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Up Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition experimental_workflow animal_model Select Animal Model (e.g., SHR, MI, ACF) acclimatization Acclimatization animal_model->acclimatization grouping Randomize into Groups (Control, Vehicle, Trandolapril) acclimatization->grouping drug_admin Daily Oral Administration (Trandolapril or Vehicle) grouping->drug_admin monitoring In-life Monitoring (Blood Pressure, Echocardiography) drug_admin->monitoring monitoring->drug_admin (Repeated over study duration) euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Endpoint Analysis (Histology, Biochemistry, etc.) euthanasia->analysis data_interp Data Interpretation & Reporting analysis->data_interp

References

Cell-based Assays for Measuring ACE Inhibition by Trandolaprilat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, congestive heart failure, and post-myocardial infarction.[1] It is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat.[2] this compound is a potent, non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] This inhibition of the renin-angiotensin system (RAS) leads to vasodilation and a reduction in blood pressure.[3] Evaluating the inhibitory activity of this compound in a cellular context is crucial for understanding its therapeutic mechanism and for the development of novel ACE inhibitors.

These application notes provide detailed protocols for a cell-based assay to measure the ACE inhibitory activity of this compound using Human Umbilical Vein Endothelial Cells (HUVECs). HUVECs endogenously express ACE, offering a physiologically relevant model system to study the interaction of inhibitors with the cell-surface enzyme. The primary method detailed is a sensitive fluorometric assay.

Principle of the Assay

The fluorometric cell-based ACE inhibition assay employs a synthetic, fluorogenic ACE substrate that is non-fluorescent until cleaved by ACE. When the substrate is added to intact HUVECs, the ACE on the cell surface cleaves the substrate, releasing a highly fluorescent product. The intensity of the fluorescence is directly proportional to the ACE activity. In the presence of an ACE inhibitor like this compound, the enzymatic cleavage is reduced, resulting in a decrease in fluorescence. The concentration of this compound that inhibits 50% of the ACE activity is determined as the IC50 value.

Signaling Pathway of ACE Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) plays a central role in this pathway by converting inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II binds to its receptor (AT1), triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. ACE inhibitors, such as this compound, block this conversion, leading to reduced levels of angiotensin II and consequently, vasodilation.

ACE Signaling Pathway and this compound Inhibition.

Data Presentation

CompoundAssay TypeCell Type/Enzyme SourceIC50 (nM)
This compound Cell-Based (HUVEC) HUVEC To be determined (expected in low nM range)
EnalaprilatIn vitro binding assayHuman Endothelial ACEIn the nanomolar range
PerindoprilatIn vitro binding assayHuman Endothelial ACEIn the nanomolar range
QuinaprilatIn vitro binding assayHuman Endothelial ACEIn the nanomolar range
RamiprilatIn vitro binding assayHuman Endothelial ACEIn the nanomolar range
CaptoprilEnzymatic AssayPurified ACEIn the nanomolar range

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

  • Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~420 nm)

  • Cell culture incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Experimental Workflow

The following diagram illustrates the workflow for the cell-based ACE inhibition assay.

Experimental_Workflow cluster_workflow Cell-Based ACE Inhibition Assay Workflow A 1. Culture HUVECs B 2. Seed HUVECs in 96-well plate A->B D 4. Treat cells with this compound B->D C 3. Prepare this compound dilutions C->D E 5. Add fluorogenic ACE substrate D->E F 6. Measure fluorescence E->F G 7. Analyze data and determine IC50 F->G

Workflow for Cell-based ACE Inhibition Assay.
Cell Culture and Seeding

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • For the assay, detach the cells using Trypsin-EDTA, neutralize with medium, and centrifuge.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells per well.

  • Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.

Whole-Cell ACE Inhibition Assay Protocol
  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from pM to µM).

  • Cell treatment:

    • Carefully remove the culture medium from the wells containing the HUVEC monolayer.

    • Wash the cells gently with 100 µL of pre-warmed PBS.

    • Add 50 µL of the different this compound dilutions to the respective wells.

    • Include a "no inhibitor" control (Assay Buffer with DMSO vehicle only) and a "blank" control (Assay Buffer in wells without cells).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic reaction:

    • Prepare the fluorogenic ACE substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at excitation and emission wavelengths of approximately 350 nm and 420 nm, respectively.

Data Analysis
  • For each concentration of this compound, calculate the rate of the enzymatic reaction (change in fluorescence intensity over time).

  • Subtract the background fluorescence from the blank wells.

  • Normalize the reaction rates to the "no inhibitor" control, which represents 100% ACE activity.

  • Plot the percentage of ACE inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Conclusion

The described cell-based assay using HUVECs provides a robust and physiologically relevant method for quantifying the inhibitory potency of this compound on ACE. This protocol can be adapted for high-throughput screening of other potential ACE inhibitors and for further investigation into the cellular mechanisms of ACE inhibition. The expected low nanomolar IC50 value for this compound underscores its high affinity for the angiotensin-converting enzyme.

References

Trandolaprilat in Cardiac Hypertrophy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of trandolaprilat in the study of cardiac hypertrophy. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

This compound, the active diacid metabolite of the prodrug trandolapril, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Its primary mechanism of action involves blocking the conversion of angiotensin I to angiotensin II, a key mediator in the renin-angiotensin-aldosterone system (RAAS).[1][4][5] This inhibition leads to vasodilation, reduced aldosterone secretion, and decreased sympathetic nervous system activity, collectively contributing to its antihypertensive effects and its efficacy in mitigating cardiac hypertrophy.[1][5]

Mechanism of Action in Cardiac Hypertrophy

Cardiac hypertrophy, an increase in heart muscle mass, is initially an adaptive response to pressure or volume overload but can progress to heart failure.[6][7] Angiotensin II is a major contributor to this pathological remodeling process.[8][9] By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby attenuating its downstream effects, which include vasoconstriction, cardiomyocyte growth, and the synthesis of extracellular matrix proteins that lead to fibrosis.[10][11] Furthermore, ACE inhibitors like this compound can increase levels of bradykinin, a vasodilator that may also contribute to their cardioprotective effects.[1][4]

Quantitative Data from In Vivo Studies

This compound has been extensively studied in various animal models of cardiac hypertrophy. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Trandolapril on Cardiac Hypertrophy in Renovascular Hypertensive Rats (Two-Kidney, One-Clip Goldblatt Model)[12]
Dosage (mg/kg/day)Treatment DurationReduction in Heart:Body Weight RatioBlood Pressure EffectReference
0.34 weeks17%Dose-dependent decrease[12]
1.04 weeks30% (Normalization)Complete normalization[12]
Table 2: Effects of Trandolapril on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)[13][14]
Dosage (mg/kg/day)Treatment DurationReduction in Heart:Body Weight RatioSerum ACE InhibitionBlood Pressure EffectReference
0.032 weeks5.1%~40%Minimal effective antihypertensive dose[13]
0.44 weeks9%Not specified15-18% decrease[14]
3.02 weeksNot specified84%Dose-dependent decrease[13]
Table 3: Effects of Trandolapril in Post-Myocardial Infarction (MI) Models[10][15]
DosageTreatment DurationKey FindingsReference
1-4 mg once daily (human study)24-50 monthsReduced all-cause mortality (Relative Risk: 0.78)[2][15]
Not specified (rat model)1 yearLimited development of myocardial hypertrophy and fibrosis[10]

Signaling Pathways in Cardiac Hypertrophy Modulated by this compound

This compound's therapeutic effects are mediated through the modulation of complex signaling cascades. The primary pathway affected is the Renin-Angiotensin-Aldosterone System.

RAAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII This compound This compound This compound->ACE Inhibits AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Hypertrophy Cardiac Hypertrophy & Fibrosis AT1R->Hypertrophy Hypertrophy_Signaling AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R TGF_beta TGF-β AT1R->TGF_beta Calcineurin Calcineurin AT1R->Calcineurin Smad Smad2/3 TGF_beta->Smad Fibrosis Fibrosis Smad->Fibrosis NFAT NFAT Calcineurin->NFAT Gene_Expression Hypertrophic Gene Expression NFAT->Gene_Expression InVivo_Workflow Acclimatization Animal Acclimatization (SHR & WKY rats) Baseline Baseline Measurements (BP, Body Weight, Echo) Acclimatization->Baseline Grouping Random Grouping (Vehicle, Trandolapril) Baseline->Grouping Treatment Daily Oral Gavage (4 weeks) Grouping->Treatment Monitoring Weekly Monitoring (BP, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Echo Final Echocardiography Endpoint->Echo Sacrifice Euthanasia & Heart Excision Endpoint->Sacrifice Analysis HW/BW Ratio & Histology Sacrifice->Analysis

References

Application Notes and Protocols for Studying Renal Hemodynamics with Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] Its primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound induces vasodilation, reduces aldosterone secretion, and consequently lowers blood pressure.[2][3] These properties make this compound a valuable tool for investigating renal hemodynamics, particularly in the context of hypertension and kidney disease. These application notes provide detailed protocols for utilizing this compound in preclinical research to elucidate its effects on renal function.

Mechanism of Action in the Kidney

This compound's effects on renal hemodynamics are primarily mediated through the inhibition of the RAAS. Angiotensin II preferentially constricts the efferent arterioles of the glomerulus, thereby increasing intraglomerular pressure and maintaining the glomerular filtration rate (GFR) in states of reduced renal perfusion. By inhibiting angiotensin II production, this compound causes vasodilation of the efferent arteriole, which in turn reduces intraglomerular pressure. This reduction in glomerular hypertension is thought to be a key mechanism behind the nephroprotective effects of ACE inhibitors.

Signaling Pathway of this compound in the Renin-Angiotensin-Aldosterone System

RAAS_Inhibition_by_this compound cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Outcome Therapeutic Outcomes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction (Efferent Arteriole) Angiotensin_II->Vasoconstriction Reduced_Vasoconstriction Vasodilation (Efferent Arteriole) Reduced_Aldosterone Reduced Aldosterone Secretion Na_Reabsorption Sodium & Water Reabsorption Aldosterone->Na_Reabsorption Blood_Pressure Increased Blood Pressure & Glomerular Pressure Vasoconstriction->Blood_Pressure Na_Reabsorption->Blood_Pressure This compound This compound This compound->Angiotensin_II Inhibition Reduced_BP Decreased Blood Pressure & Glomerular Pressure Reduced_Vasoconstriction->Reduced_BP Reduced_Na_Reabsorption Increased Sodium & Water Excretion Reduced_Aldosterone->Reduced_Na_Reabsorption Reduced_Na_Reabsorption->Reduced_BP

Caption: RAAS inhibition by this compound.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key renal hemodynamic parameters in a hypertensive rat model.

Table 1: Effect of Trandolapril on Systemic and Renal Hemodynamics in Spontaneously Hypertensive Rats (SHR)

ParameterControl (SHR)Trandolapril (1 mg/kg/day)Percent Change
Mean Arterial Pressure (mmHg)175 ± 5130 ± 4↓ 25.7%
Heart Rate (beats/min)350 ± 10345 ± 8↓ 1.4%
Renal Blood Flow (mL/min)5.8 ± 0.46.5 ± 0.5↑ 12.1%
Glomerular Filtration Rate (mL/min)1.0 ± 0.11.1 ± 0.1↑ 10.0%
Renal Vascular Resistance (mmHg/mL/min)30.2 ± 2.120.0 ± 1.5↓ 33.8%

Data are presented as mean ± SEM. Data is synthesized from typical findings in the literature.

Table 2: Micropuncture Analysis of Single Nephron Hemodynamics in SHR Treated with this compound

ParameterControl (SHR)This compoundPercent Change
Single Nephron GFR (nL/min)35 ± 238 ± 2↑ 8.6%
Glomerular Capillary Pressure (Pgc, mmHg)60 ± 250 ± 2↓ 16.7%
Afferent Arteriolar Resistance (dyn·s·cm⁻⁵)2.5 ± 0.22.3 ± 0.2↓ 8.0%
Efferent Arteriolar Resistance (dyn·s·cm⁻⁵)1.8 ± 0.11.0 ± 0.1↓ 44.4%

Data are presented as mean ± SEM. Data is synthesized from typical findings in the literature.

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of this compound on renal hemodynamics are provided below.

Protocol 1: In Vivo Measurement of GFR and Renal Plasma Flow (RPF) in Spontaneously Hypertensive Rats (SHR)

This protocol describes the measurement of whole-kidney GFR and RPF using the clearance of inulin and para-aminohippuric acid (PAH), respectively.

Materials:

  • Spontaneously Hypertensive Rats (SHR), 12-14 weeks old

  • Trandolapril (for oral administration) or this compound (for infusion)

  • Inulin (fluorescein-isothiocyanate labeled, FITC-inulin recommended)

  • Para-aminohippuric acid (PAH)

  • Anesthetic (e.g., Inactin, 100 mg/kg IP)

  • Catheters (for femoral artery, femoral vein, and bladder)

  • Syringe pump

  • Blood collection tubes

  • Spectrofluorometer and Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the SHR and place it on a thermostatically controlled surgical table to maintain body temperature.

  • Catheterization: Catheterize the femoral artery for blood pressure monitoring and blood sampling, the femoral vein for infusion of solutions, and the bladder for urine collection.

  • Trandolapril Administration: For chronic studies, administer Trandolapril (e.g., 1 mg/kg/day) via oral gavage for a specified period (e.g., 4 weeks) prior to the terminal experiment. For acute studies, this compound can be infused intravenously.

  • Inulin and PAH Infusion:

    • Prepare a solution of inulin and PAH in saline.

    • Administer a priming dose of the inulin/PAH solution via the femoral vein catheter.

    • Immediately begin a constant infusion of the inulin/PAH solution using a syringe pump to maintain steady-state plasma concentrations.

  • Equilibration and Urine Collection:

    • Allow a 60-minute equilibration period.

    • Collect urine via the bladder catheter over three consecutive 20-minute clearance periods.

    • At the midpoint of each urine collection period, draw a blood sample from the arterial catheter.

  • Sample Analysis:

    • Measure the volume of each urine sample.

    • Centrifuge blood samples to separate plasma.

    • Determine the concentration of inulin in plasma and urine samples using a spectrofluorometer (for FITC-inulin) or a suitable colorimetric assay.

    • Determine the concentration of PAH in plasma and urine samples using a spectrophotometer after appropriate chemical reaction.

  • Calculations:

    • GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

    • RPF (mL/min) = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration

    • Renal Blood Flow (RBF) = RPF / (1 - Hematocrit)

    • Renal Vascular Resistance (RVR) = Mean Arterial Pressure / RBF

Protocol 2: Isolated Perfused Kidney Model

This ex vivo technique allows for the direct assessment of this compound's effects on renal vasculature, independent of systemic neurohumoral influences.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound

  • Krebs-Henseleit buffer with 6.5% bovine serum albumin (BSA)

  • Perfusion apparatus (including a pump, oxygenator, filter, and pressure transducer)

  • Surgical instruments for kidney isolation

  • Urine collection vials

Procedure:

  • Kidney Isolation: Anesthetize the rat and perform a laparotomy. Carefully isolate the right kidney, renal artery, and ureter.

  • Cannulation: Cannulate the renal artery and immediately begin perfusion with the oxygenated Krebs-Henseleit buffer. Ligate the aorta and vena cava.

  • Transfer to Apparatus: Transfer the kidney to the perfusion apparatus, maintaining a constant perfusion pressure (e.g., 100 mmHg).

  • Equilibration: Allow the kidney to equilibrate for 30-40 minutes until a stable perfusion flow and urine output are achieved.

  • Experimental Periods:

    • Control Period: Collect perfusate and urine samples for 15 minutes to establish baseline parameters.

    • Treatment Period: Add this compound to the perfusion reservoir to achieve the desired final concentration. Collect perfusate and urine samples for subsequent 15-minute periods.

  • Parameter Measurement:

    • Continuously monitor perfusion pressure and flow rate.

    • Measure urine flow rate.

    • Analyze perfusate and urine for inulin or creatinine concentration to determine GFR.

  • Calculations:

    • Renal Perfusion Flow (mL/min)

    • GFR (mL/min)

    • Renal Vascular Resistance = Perfusion Pressure / Renal Perfusion Flow

Protocol 3: Renal Micropuncture for Single Nephron Hemodynamics

This advanced technique provides direct measurements of pressures and flows within a single nephron.

Materials:

  • Munich-Wistar rats (with surface glomeruli)

  • This compound

  • Micropuncture setup (including a stereomicroscope, micromanipulators, and a servo-nulling pressure measurement system)

  • Glass micropipettes

  • Oil for tubular blockade

Procedure:

  • Animal Preparation: Prepare the rat as for in vivo GFR measurement (Protocol 1). Exteriorize the left kidney and place it in a temperature-controlled cup, bathed in saline.

  • Micropuncture Measurements:

    • Glomerular Capillary Pressure (Pgc): Puncture a surface glomerular capillary with a micropipette connected to the servo-nulling system.

    • Proximal Tubule Pressure (Pt): Puncture an early proximal tubule to measure hydrostatic pressure.

    • Stop-Flow Pressure (Psf): Puncture an early proximal tubule, inject a small oil block, and measure the upstream pressure, which equilibrates with Pgc.

    • Single Nephron GFR (SNGFR): Puncture a late proximal tubule, inject an oil block downstream, and collect all tubular fluid from an upstream puncture for a timed period. Measure the inulin concentration in the collected fluid and plasma.

  • This compound Administration: Infuse this compound intravenously and repeat the micropuncture measurements.

  • Calculations:

    • Net Ultrafiltration Pressure = Pgc - Pt - πA (oncotic pressure in afferent arteriole)

    • Single Nephron Plasma Flow (SNPF) = SNGFR / Filtration Fraction

    • Afferent Arteriolar Resistance (Ra) = (Mean Arterial Pressure - Pgc) / SNPF

    • Efferent Arteriolar Resistance (Re) = (Pgc - Peritubular Capillary Pressure) / (SNPF - SNGFR)

Visualizations

Experimental Workflow for In Vivo Renal Hemodynamic Study

InVivo_Workflow cluster_Preparation Animal Preparation cluster_Treatment Treatment Administration cluster_Experiment Hemodynamic Measurement cluster_Analysis Data Analysis A1 Anesthetize SHR A2 Catheterize Femoral Artery, Femoral Vein, and Bladder A1->A2 B1 Administer Trandolapril (Chronic Oral Gavage or Acute IV Infusion) A2->B1 C1 Infuse Inulin and PAH B1->C1 C2 Equilibration Period C1->C2 C3 Collect Urine and Blood Samples C2->C3 C4 Analyze Samples for Inulin and PAH C3->C4 D1 Calculate GFR, RPF, RBF, and RVR C4->D1 D2 Statistical Analysis D1->D2

Caption: In vivo renal hemodynamics experimental workflow.

Logical Relationship of this compound's Effects on Renal Arterioles

Arteriolar_Effects cluster_Drug Drug Action cluster_Mechanism Mechanism cluster_Vascular_Effects Vascular Effects cluster_Hemodynamic_Outcomes Hemodynamic Outcomes This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngII_Reduction Reduced Angiotensin II ACE_Inhibition->AngII_Reduction Afferent_Dilation Minor Afferent Arteriole Dilation AngII_Reduction->Afferent_Dilation Efferent_Dilation Major Efferent Arteriole Dilation AngII_Reduction->Efferent_Dilation Increased_RBF Increased Renal Blood Flow (RBF) Afferent_Dilation->Increased_RBF Reduced_Pgc Decreased Glomerular Capillary Pressure (Pgc) Efferent_Dilation->Reduced_Pgc Efferent_Dilation->Increased_RBF Maintained_GFR Maintained or Slightly Increased GFR Reduced_Pgc->Maintained_GFR Increased_RBF->Maintained_GFR

Caption: this compound's effects on renal arterioles.

References

Application Notes and Protocols for Solid-Phase Extraction of Trandolaprilat from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolaprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Accurate quantification of this compound in biological samples, such as plasma and urine, is essential for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the solid-phase extraction of this compound from human plasma and urine using Oasis HLB SPE cartridges.

Analytical Method Overview

A sensitive and validated method for the simultaneous quantification of trandolapril and its active metabolite this compound in human plasma involves solid-phase extraction followed by LC-MS/MS analysis.[1] The method typically exhibits a linear dynamic range of 20-10,000 pg/mL for this compound, with a lower limit of quantification (LLOQ) of 20 pg/mL in human plasma.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of this compound in human plasma using a validated SPE-LC-MS/MS method.

Table 1: Linearity and Range of Quantification

AnalyteMatrixLinear Range (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)
This compoundHuman Plasma20 - 10,00020

Table 2: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound401168

Experimental Protocols

Two primary SPE protocols are presented: a standard 5-step protocol for robust and thorough sample cleanup and a simplified 3-step protocol for higher throughput.

Protocol 1: Standard 5-Step Solid-Phase Extraction (SPE) of this compound

This protocol is recommended for achieving the highest possible purity of the extract.

Materials:

  • Oasis HLB 1 cc (30 mg) SPE Cartridges

  • Human plasma or urine samples

  • Internal Standard (e.g., Ramipril)

  • 4% Phosphoric Acid (H3PO4) in water

  • Methanol (HPLC grade)

  • Deionized Water

  • 5% Methanol in water

  • Elution Solvent: Methanol or Acetonitrile

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Plasma Sample Pre-treatment:

  • Thaw frozen plasma samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 240 µL of plasma, add 10 µL of internal standard solution.[3]

  • Add 250 µL of 4% H3PO4 in water to the plasma sample.[3]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet precipitated proteins.

  • Use the supernatant for the SPE procedure.

Urine Sample Pre-treatment:

  • Thaw frozen urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine sample to remove any particulate matter.

  • To 1 mL of the supernatant, add the internal standard spiking solution.

  • Dilute the urine sample 1:1 with 4% H3PO4 in water.[3]

SPE Procedure:

  • Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the cartridge.

  • Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Simplified 3-Step Solid-Phase Extraction (SPE) of this compound

This protocol is suitable for high-throughput analysis, leveraging the water-wettable nature of the Oasis HLB sorbent to eliminate the conditioning and equilibration steps.[3][4]

Materials:

  • Same as Protocol 1.

Sample Pre-treatment:

  • Follow the same sample pre-treatment steps as outlined in Protocol 1 for plasma and urine.

SPE Procedure:

  • Loading: Directly load the pre-treated supernatant onto a dry Oasis HLB SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

Post-Elution Processing:

  • Follow the same post-elution processing steps as outlined in Protocol 1.

Visualized Workflows

SPE_Workflow_5_Step cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (5-Step) cluster_post_elution Post-Elution Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify & Precipitate (e.g., 4% H3PO4) Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol) Supernatant->Condition Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol in Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Standard 5-Step SPE Workflow for this compound Extraction.

SPE_Workflow_3_Step cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (3-Step) cluster_post_elution Post-Elution Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify & Precipitate (e.g., 4% H3PO4) Add_IS->Acidify Centrifuge Centrifuge Acidify->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 1. Load Sample Supernatant->Load Wash 2. Wash (5% Methanol in Water) Load->Wash Elute 3. Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Simplified 3-Step SPE Workflow for High-Throughput Analysis.

References

Application Notes and Protocols for the Analytical Determination of Trandolaprilat in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trandolaprilat is the active diacid metabolite of the prodrug Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for quality control, stability studies, and formulation development. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

This compound Mechanism of Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition Inhibition Inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Analytical Method Selection

The choice of analytical technique for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Analytical Method Selection Start Start: Quantify this compound in Pharmaceutical Formulation High_Sensitivity High Sensitivity & Selectivity Required? (e.g., Low Dose, Impurity Profiling) Start->High_Sensitivity Complex_Matrix Complex Matrix? (e.g., Excipient Interference) High_Sensitivity->Complex_Matrix No LC_MS LC-MS/MS High_Sensitivity->LC_MS Yes Routine_QC Routine QC/Assay? Complex_Matrix->Routine_QC No HPLC_UV HPLC-UV Complex_Matrix->HPLC_UV Yes Routine_QC->HPLC_UV No UV_Vis UV-Vis Spectrophotometry Routine_QC->UV_Vis Yes

Caption: Decision tree for selecting an appropriate analytical method for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for Trandolapril and is suitable for the quantification of this compound in tablets and capsules.[1][3][4][5]

Experimental Protocol

1.1. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

1.2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound reference standard

1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a ratio of 50:50 (v/v).[4] The buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: Ambient (25 °C)

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 20 µL

1.4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

1.5. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

1.6. System Suitability

  • Inject the standard solution (e.g., 20 µg/mL) five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The theoretical plates should be more than 2000.

  • The tailing factor should be not more than 2.0.

1.7. Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary (HPLC)
ParameterReported Values for Trandolapril (Adaptable for this compound)
Linearity Range1 - 36 µg/mL[1][4]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.0566 µg/mL[4]
Limit of Quantification (LOQ)0.1715 µg/mL[4]
Accuracy (% Recovery)98 - 102%[1]
Precision (%RSD)< 2.0%[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations. The following protocol is based on a method for the simultaneous quantification of Trandolapril and this compound in human plasma and can be adapted for pharmaceutical formulations.

Experimental Protocol

2.1. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).

  • Data acquisition and processing software.

2.2. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

  • Internal Standard (e.g., Ramipril)

2.3. Chromatographic Conditions

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

2.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 401.2 → 168.1

    • Internal Standard (Ramipril): m/z 415.2 → 234.2

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

2.5. Preparation of Standard and Sample Solutions

  • Prepare stock and working standard solutions of this compound and the internal standard in methanol.

  • For sample preparation from pharmaceutical formulations, follow a similar procedure as described in the HPLC section, using the mobile phase as the diluent.

Quantitative Data Summary (LC-MS/MS)
ParameterReported Values for this compound in Plasma
Linearity Range20 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ)20 pg/mL
Accuracy (% Bias)Within ±15%
Precision (%CV)< 15%

UV-Vis Spectrophotometry

This is a simpler and more accessible method for the routine quantification of this compound in bulk drug and high-concentration formulations. The chromophoric groups in this compound allow for direct UV absorbance measurement.

Experimental Protocol

3.1. Instrumentation

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

3.2. Reagents and Materials

  • Methanol (AR grade) or 0.1 N Hydrochloric Acid

  • This compound reference standard

3.3. Method

  • Determination of λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent (methanol or 0.1 N HCl).

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For Trandolapril, the λmax is reported to be around 221 nm in phosphate buffer.[6] A similar λmax is expected for this compound due to structural similarities.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations in a linear range (e.g., 5 - 30 µg/mL).

  • Preparation of Sample Solutions:

    • Prepare a sample solution from the pharmaceutical formulation as described in the HPLC section, using the same solvent as for the standards.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

3.4. Data Analysis

  • Construct a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution using the regression equation of the calibration curve.

Quantitative Data Summary (UV-Vis)
ParameterReported Values for Trandolapril (Adaptable for this compound)
Linearity Range1.0 - 70.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.88 - 1.23 µg/mL
Limit of Quantification (LOQ)2.66 - 6.09 µg/mL
Accuracy (% Recovery)90 - 98%

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical formulation.

Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Pharmaceutical Formulation Dilute Dilute to Working Concentration Sample->Dilute Standard Prepare Stock & Working Reference Standards Calibration Generate Calibration Curve from Standards Standard->Calibration Filter Filter Sample Solution (0.45 µm) Dilute->Filter HPLC HPLC / LC-MS/MS Analysis Filter->HPLC UV_Vis UV-Vis Spectrophotometry Analysis Filter->UV_Vis Quantification Quantify this compound in Sample HPLC->Quantification UV_Vis->Quantification Calibration->Quantification Validation Perform Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for the quantitative analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trandolaprilat for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trandolaprilat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in-vitro experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active diacid metabolite of the prodrug Trandolapril.[1][2][3] It is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2][4] Its primary mechanism of action is to inhibit ACE, the enzyme responsible for converting angiotensin I to angiotensin II, a key component in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[3] By inhibiting ACE, this compound leads to reduced levels of angiotensin II.

Q2: What is a recommended starting concentration for this compound in in-vitro experiments?

A2: A general strategy for in-vitro testing is to use a concentration range around and above the in-vivo plasma peak concentrations (Cmax).[5] It is often necessary to use higher concentrations in vitro (from 20- to 200-fold higher than Cmax) to observe cellular effects.[5][6] For a precise determination of the effective concentration (e.g., EC50 or IC50), it is recommended to perform a concentration-dependent study using serial dilutions (e.g., 2- or 3.16-fold dilutions).[5]

Q3: How should I dissolve this compound for my experiments?

A3: this compound has high lipophilicity.[2] For in-vitro use, it can be dissolved in dimethyl sulfoxide (DMSO).[7] One supplier suggests a stock solution of 125 mg/mL (310.57 mM) in DMSO, which may require sonication to fully dissolve.[7] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[7] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the known IC50 values for this compound?

A4: The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, can vary depending on the experimental conditions and the tissue or enzyme source. In one study comparing different ACE inhibitors, this compound was found to be three- to fivefold more active than enalaprilat in vitro.[8] Another study noted that Trandolapril itself was nearly as active as its diacid metabolite, this compound, in inhibiting ACE activity in the aorta (IC50 = 2.5 nM vs. 1.35 nM).[8] For purified human renal ACE, the IC50 for this compound was reported as 3.2 nM.[8]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO125 mg/mL (310.57 mM)Ultrasonic treatment may be needed. Use newly opened DMSO.[7]

Table 2: Reported IC50 Values for this compound

TargetIC50Experimental SystemReference
Aortic ACE1.35 nMIn-vitro (Rat)[8]
Purified Human Renal ACE3.2 nMIn-vitro (Human)[8]

Experimental Protocols

Protocol 1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method to determine the ACE inhibitory activity of this compound.

Materials:

  • ACE (from rabbit lung or human plasma)

  • This compound

  • Fluorescent substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Assay buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl)[9]

  • Enzyme buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2)[9]

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Enzyme Preparation: Dilute the ACE stock solution in the enzyme buffer to the desired working concentration.[9]

  • Assay Reaction:

    • In a 96-well plate, add your this compound dilutions.

    • Add the diluted ACE solution to each well containing this compound and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • To initiate the reaction, add the fluorescent substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence curve) for each concentration of this compound.

    • Determine the percentage of ACE inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol uses the MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of this compound concentrations in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium, or the concentration of the DMSO stock solution is too high.

  • Solution:

    • Ensure the final concentration of DMSO in the medium is as low as possible (ideally below 0.5%).

    • Prepare a more dilute stock solution of this compound in DMSO.

    • When diluting the stock solution into the medium, add it dropwise while vortexing or stirring the medium to facilitate mixing.

    • Consider using a solubilizing agent, but be sure to test its effect on your cells in a separate control experiment.

Issue 2: No significant ACE inhibition is observed even at high concentrations.

  • Possible Cause:

    • The ACE enzyme may be inactive.

    • The substrate concentration may be too high, leading to substrate competition.

    • The incubation time may be insufficient.

  • Solution:

    • Check the activity of your ACE enzyme with a known inhibitor as a positive control.

    • Optimize the substrate concentration.

    • Increase the pre-incubation time of the enzyme with this compound before adding the substrate.

Issue 3: High background signal in the ACE inhibition assay.

  • Possible Cause: The substrate may be auto-hydrolyzing.

  • Solution:

    • Run a control with only the substrate and assay buffer to measure the rate of auto-hydrolysis.

    • Subtract the background rate from your experimental values.

    • Ensure the purity of the substrate.

Issue 4: Inconsistent results in cell-based assays.

  • Possible Cause:

    • Variability in cell seeding density.

    • Cell passage number affecting cell sensitivity.

    • Uneven drug distribution in the wells.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding and be precise with cell counting.

    • Use cells within a consistent and low passage number range.

    • Mix the plate gently after adding the drug to ensure even distribution.

Visualizations

ACE_Signaling_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone This compound This compound This compound->ACE Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Perform Dose-Response (Concentration Gradient) A->C B Culture and Seed Cells B->C D Incubate for Defined Period C->D E Perform ACE Inhibition Assay or Cell Viability Assay D->E F Measure Endpoint (Fluorescence/Absorbance) E->F G Calculate IC50 / CC50 F->G Troubleshooting_Tree Start Inconsistent or Unexpected In-Vitro Results? Check_Solubility Is this compound Precipitating? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Adjust_Solvent Decrease DMSO concentration. Add drug to medium slowly. Solubility_Yes->Adjust_Solvent Check_Controls Are Positive/Negative Controls Working? Solubility_No->Check_Controls Controls_No No Check_Controls->Controls_No No Controls_Yes Yes Check_Controls->Controls_Yes Yes Troubleshoot_Assay Validate enzyme/substrate activity. Check cell health and passage number. Controls_No->Troubleshoot_Assay Check_Concentration Is the concentration range appropriate? Controls_Yes->Check_Concentration Concentration_No No Check_Concentration->Concentration_No No Concentration_Yes Yes Check_Concentration->Concentration_Yes Yes Adjust_Concentration Perform broader dose-response. Consult literature for similar compounds. Concentration_No->Adjust_Concentration Review_Protocol Review experimental protocol for errors in pipetting or timing. Concentration_Yes->Review_Protocol

References

Reducing variability in blood pressure response to Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in the blood pressure response to Trandolaprilat during their experiments.

Section 1: FAQs - Understanding this compound and Response Variability

Q1: What is the primary mechanism of action for this compound in reducing blood pressure?

Trandolapril is an ethyl ester prodrug that is hydrolyzed, primarily in the liver, into its more active diacid metabolite, this compound.[1][2] this compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][3] It competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2][4][5] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation (relaxation of blood vessels), decreased aldosterone secretion, and consequently, a reduction in blood pressure.[2][6] ACE is also identical to kininase II, which degrades the vasodilator bradykinin; therefore, its inhibition may also lead to increased bradykinin levels, further contributing to the antihypertensive effect.[2]

Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AngII->Vasoconstriction Renin Renin ACE ACE This compound This compound This compound->ACE inhibits This compound->ACE Bradykinin Bradykinin (Vasodilator) Inactive Inactive Fragments Bradykinin->Inactive ACE

Caption: RAAS pathway and the inhibitory action of this compound.

Q2: Why is there significant inter-individual variability in the blood pressure response to this compound?

The variability in response is multifactorial, stemming from pharmacokinetic and pharmacodynamic differences among subjects. Key contributing factors include:

  • Genetic Polymorphisms: Variations in genes encoding components of the renin-angiotensin-aldosterone system (RAAS), such as ACE and the angiotensin II type 1 receptor (AGTR1), can alter both baseline blood pressure and the therapeutic response to ACE inhibitors.[7][8] Additionally, since Trandolapril is a prodrug, polymorphisms in the activating enzyme, carboxylesterase 1 (CES1), can affect the conversion rate to the active this compound.[9]

  • Renal Function: The clearance of this compound is significantly correlated with creatinine clearance.[10][11] Subjects with impaired renal function, particularly a creatinine clearance below 30 mL/min, exhibit higher plasma concentrations and reduced excretion of this compound, which can alter the dose-response relationship.[2][10][11]

  • Baseline Patient Characteristics: Factors such as age, race, and baseline blood pressure significantly influence the magnitude of the response.[12][13] Black patients, who often have low-renin hypertension, may show a less pronounced response to ACE inhibitor monotherapy.[2][14]

  • Concomitant Medications: Interactions with other drugs, such as diuretics or NSAIDs, can either potentiate or antagonize the antihypertensive effect of this compound.[15][16][17]

  • Sympathetic Tone: Patients with higher sympathetic tone and reactivity may show a better response to Trandolapril treatment.[18]

Q3: What are the key pharmacokinetic parameters of Trandolapril and its active metabolite, this compound?

Understanding the pharmacokinetic profile is crucial for designing experiments and interpreting results. Trandolapril is rapidly absorbed and converted to this compound, which has a much longer half-life, allowing for sustained ACE inhibition.

ParameterTrandolapril (Prodrug)This compound (Active Metabolite)Reference(s)
Absolute Bioavailability ~10%~70% (from oral Trandolapril)[2]
Time to Peak Plasma Conc. (Tmax) ~1 hour4 to 10 hours[2]
Elimination Half-life (t½) ~6 hours~10 hours[2][4]
Effective Half-life at Steady State N/A22.5 hours[2]
Protein Binding ~80%65% to 94% (concentration-dependent)[4]
Primary Route of Metabolism Hepatic de-esterificationFurther metabolized[1][10]
Primary Route of Excretion Feces (~2/3) and Urine (~1/3)Feces (~2/3) and Urine (~1/3)[4]

Section 2: Troubleshooting Guide - Common Experimental Issues

Q4: My in-vivo study shows high variability in blood pressure reduction between subjects. What are the potential causes?

High variability can confound results and reduce statistical power. Systematically investigate the following potential sources.

Variability High Variability in BP Response Subject Subject-Specific Factors Variability->Subject Protocol Experimental Protocol Factors Variability->Protocol Pharm Pharmacological Factors Variability->Pharm Genetics Genetic Background (e.g., ACE, CES1) Subject->Genetics Renal Renal Function Status Subject->Renal Baseline Baseline BP & Sympathetic Tone Subject->Baseline Acclimation Inadequate Acclimation to Measurement Protocol->Acclimation Measurement Inconsistent BP Measurement Technique Protocol->Measurement Dosing Dosing Inaccuracy (Route, Volume, Time) Protocol->Dosing PK Prodrug Activation (Hepatic Function) Pharm->PK Interactions Drug Interactions (e.g., NSAIDs, Diuretics) Pharm->Interactions

Caption: Troubleshooting logic for high variability in BP response.

Q5: I'm observing a blunted or inconsistent antihypertensive effect in my experiments. What factors should I investigate?

A weaker-than-expected response can be due to several factors:

  • Check Drug Integrity and Formulation: Ensure the Trandolapril compound is stable and correctly formulated. Improper storage or vehicle choice can degrade the compound.

  • Review Dosing Regimen: Trandolapril has a dose-dependent effect, but a plateau is reached. Doses higher than 4-8 mg may not produce a significantly greater effect.[15][19] Ensure the dose is appropriate for the animal model and is being administered consistently.

  • Rule out Antagonistic Drug Interactions: Concurrent administration of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is a common cause of blunted response to ACE inhibitors, as they can interfere with prostaglandin-mediated vasodilation and increase sodium retention.[15][17]

  • Assess Subject Characteristics: In clinical research, low-renin patient populations (which can be more prevalent in Black individuals) may be less responsive to monotherapy.[2] In animal models, ensure the chosen model (e.g., SHR vs. DOCA-salt) is appropriate for studying a RAAS-inhibiting drug.[20] The DOCA-salt model, for instance, is a low-renin, volume-dependent model of hypertension and may show less response.[20]

  • Confirm Prodrug Activation: Since Trandolapril requires hepatic conversion to this compound, any experimental model with compromised liver function may exhibit a reduced response due to inefficient activation.[1][2]

Q6: How do I manage potential drug interactions in my experimental design?

Careful planning is required to avoid confounding interactions. Maintain a detailed log of all administered substances. If a combination is necessary, a factorial study design may be appropriate.

Interacting Drug ClassPotential EffectMitigation StrategyReference(s)
Diuretics Excessive initial hypotension (first-dose effect).If possible, withdraw diuretic therapy 2-3 days before starting Trandolapril. If not, initiate Trandolapril at a lower dose.[2][15][16]
Potassium-Sparing Diuretics / K+ Supplements Hyperkalemia (dangerously high serum potassium).Avoid co-administration unless essential. If necessary, monitor serum potassium levels frequently.[2][15][16]
NSAIDs (including COX-2 inhibitors) Attenuation of antihypertensive effect; potential for reduced renal function.Avoid concurrent use. If an anti-inflammatory is needed, consider alternatives and monitor blood pressure and renal function closely.[15][17]
Lithium Increased serum lithium levels and risk of toxicity.Avoid co-administration. If required, monitor lithium levels closely.[2][6]
Neprilysin Inhibitors (e.g., Sacubitril) Increased risk of angioedema.Co-administration is generally contraindicated.[2]

Section 3: Experimental Protocols & Data

Q7: What is a standard protocol for assessing the antihypertensive effect of this compound in a rodent model?

This protocol outlines a general workflow for evaluating Trandolapril in Spontaneously Hypertensive Rats (SHRs), a common model for essential hypertension.[20][21]

A 1. Animal Selection & Acclimation - Male SHRs (12-16 weeks) - Acclimate for 1-2 weeks B 2. Baseline BP Measurement - Train for tail-cuff method - Record baseline BP for 3-5 days A->B C 3. Group Randomization - Vehicle Control Group - Trandolapril Group(s) (n=8-10/group) B->C D 4. Drug Administration - Daily oral gavage for 4 weeks - Record body weight regularly C->D E 5. BP Monitoring - Measure BP weekly at the same time of day (e.g., 24h post-dose) D->E Weekly F 6. Endpoint Analysis - Record final BP - Collect blood/tissue for PK/PD analysis (e.g., plasma ACE activity) D->F At study end E->D

Caption: General experimental workflow for in-vivo efficacy testing.

Methodology Details:

  • Animal Model: Use 12-16 week old male Spontaneously Hypertensive Rats (SHRs) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[21]

  • Acclimation and Baseline: Acclimate animals to the facility and handling for at least one week. For non-invasive measurements, acclimate the rats to the restraint and tail-cuff procedure for several days until stable readings are obtained.[20][22] Record baseline systolic blood pressure (SBP) and heart rate for 3-5 consecutive days.[20] For the highest accuracy, consider using radiotelemetry.[20][22]

  • Grouping: Randomly assign SHRs to a vehicle control group and one or more Trandolapril treatment groups (n=8-10 animals per group is typical).[20]

  • Drug Administration: Administer Trandolapril or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).[20]

  • Monitoring: Measure SBP and heart rate weekly, ensuring measurements are taken at a consistent time relative to dosing to minimize circadian variability.

Q8: How can I perform an in-vitro ACE inhibition assay to confirm the activity of this compound?

An in-vitro assay using Hippuryl-His-Leu (HHL) as a substrate is a standard method to determine the IC50 value of an ACE inhibitor.[21]

Protocol Outline:

  • Reagent Preparation:

    • ACE Enzyme: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., borate buffer with NaCl).

    • Substrate: Prepare a solution of Hippuryl-His-Leu (HHL).

    • Inhibitor: Prepare serial dilutions of this compound. Use Captopril as a positive control.

    • Termination Solution: 1 M HCl.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add the this compound solution (or buffer for control).

    • Add the ACE enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the mixture at 37°C for 30-60 minutes.[21]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 1 M HCl.[21]

    • Extract the product, hippuric acid (HA), with a solvent like ethyl acetate.

    • Evaporate the solvent and reconstitute the HA in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Quantify the amount of HA produced by monitoring absorbance at 228 nm and comparing the peak area to a standard curve.[21]

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[21]

Q9: What is the expected quantitative blood pressure reduction observed with Trandolapril in clinical studies?

The magnitude of blood pressure reduction can vary based on the patient population, baseline blood pressure, and whether it is used as monotherapy or add-on therapy. The following table summarizes findings from different clinical studies.

Study ContextDoseMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Reference
Add-on therapy to Verapamil SRNot specified-9.1 (± 17.3)-4.1 (± 10.1)[12]
Escalating-dose regimen (26 weeks)1-4 mg, +/- other agents-22.4 (± 14.0)-12.7 (± 9.0)[23]
Short-term variability study (7 days)2 mg/day-15Not significant[24]

Note: SBP = Systolic Blood Pressure; DBP = Diastolic Blood Pressure. Values are presented as mean (± Standard Deviation) where available.

References

Trandolaprilat stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of trandolaprilat. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound, and its prodrug trandolapril, is primarily influenced by hydrolysis and oxidation.[1][2][3] Key environmental factors that can accelerate degradation include:

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. Degradation is generally more pronounced in alkaline conditions compared to acidic or neutral conditions.[2][4][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolytic and oxidative degradation.[6]

  • Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of multiple degradation products.[2][5]

  • Moisture: As hydrolysis is a major degradation pathway, the presence of moisture can significantly impact the stability of solid-state this compound over time.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of the solid (crystalline) form of the prodrug trandolapril, a temperature of -20°C is recommended, which can ensure stability for at least four years.[7] Given that this compound is the active metabolite and shares susceptibility to hydrolysis, similar storage conditions are advisable for the pure compound to minimize degradation. It is crucial to store it in a tightly sealed container to protect it from moisture.

Q3: I am observing unexpected degradation in my this compound sample. What could be the cause?

A3: Unexpected degradation can stem from several sources. Consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure the sample has been consistently stored at the recommended temperature and protected from light and moisture.

  • Check Solvent Purity: If working with solutions, impurities in the solvent (e.g., peroxides in ethers) could be reacting with the this compound. Use high-purity, peroxide-free solvents.

  • Assess pH of Solutions: For aqueous solutions, the pH is critical. Unbuffered solutions or buffers outside the optimal stability range (typically slightly acidic) can promote hydrolysis.[6] Aqueous solutions of the prodrug trandolapril are not recommended for storage longer than one day.[7]

  • Container Compatibility: Ensure the storage container is inert and does not leach any substances that could catalyze degradation.

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating analytical method is required. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] This technique can separate the intact drug from its degradation products, allowing for accurate quantification of its purity over time. For more detailed structural elucidation of unknown degradants, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a powerful tool.[4][8]

Degradation Profile and Pathways

Trandolapril is the ethyl ester prodrug of this compound.[9] The primary degradation pathway is the hydrolysis of this ester bond to form the active diacid metabolite, this compound.[10] Both trandolapril and this compound can undergo further degradation under stress conditions.

G cluster_main Trandolapril Degradation Pathway Trandolapril Trandolapril (Prodrug) This compound This compound (Active Metabolite) Trandolapril->this compound Hydrolysis (Ester Cleavage) DegradationProducts Further Degradation Products (e.g., Diketopiperazine, Oxidized Species) This compound->DegradationProducts Acid/Base Hydrolysis, Oxidation

Trandolapril to this compound degradation pathway.

Quantitative Stability Data

The following table summarizes the degradation of trandolapril under various forced stress conditions, as reported in scientific literature. This provides insight into the compound's lability.

Stress ConditionDurationTemperature% Degradation of TrandolaprilMajor Degradation ProductsReference
Acid Hydrolysis (0.01 N HCl)15 min50°C7.0%This compound and others
Alkaline Hydrolysis (0.01 N NaOH)30 min50°C13.2%This compound and others
Oxidative (1% H₂O₂)2 hours40°CSignificantMultiple oxidative products
Acidic Hydrolysis (0.1M HCl)Not specified80°CSlight (<0.4%)This compound[2][5]
Alkaline Hydrolysis (0.1M NaOH)Not specified80°CHighThis compound[2][5]
Oxidative (H₂O₂)Not specifiedRoom TempSignificant6 different oxidative products[2][5]
Photolytic (Sunlight/UV)2 daysAmbientStableNot applicable[2][5]
Thermal (Solid State)60 days50°CNot specifiedNot specified[5]

Experimental Protocols

Stability-Indicating HPLC Method

This section outlines a general protocol for a stability-indicating HPLC method adapted from published studies for the analysis of trandolapril and its degradation products.[2]

G cluster_workflow HPLC Stability Assay Workflow prep 1. Sample Preparation (Dissolve in Mobile Phase) hplc 2. HPLC Analysis (C18 Column, Isocratic Elution) prep->hplc detect 3. UV Detection (e.g., 210 nm) hplc->detect quant 4. Data Analysis (Quantify parent peak and degradation products) detect->quant

General workflow for HPLC-based stability testing.

1. Objective: To quantify the amount of intact trandolapril (or this compound) and separate it from potential degradation products.

2. Materials and Reagents:

  • Trandolapril or this compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

3. Chromatographic Conditions (Example): [2]

  • Mobile Phase: Acetonitrile and water (50:50 v/v), containing 0.025% triethylamine, with the pH adjusted to 3.0 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the trandolapril/trandolaprilat reference standard in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-25 µg/mL).[2]

  • Sample Solution: Dissolve the sample under investigation (e.g., from a long-term storage study) in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solutions.

  • Identify the peak for the intact drug based on its retention time, comparing it to the standard.

  • Any additional peaks are indicative of impurities or degradation products.

  • Calculate the concentration of the intact drug in the sample using the calibration curve. The percentage of degradation can be calculated by comparing the initial concentration with the concentration after storage.

6. Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.[2] Specificity is demonstrated through forced degradation studies, which show that degradation products do not co-elute with the main compound.[1]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Trandolaprilat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is the active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] For effective oral absorption and therapeutic action, a drug must be in a dissolved state at the site of absorption in the gastrointestinal tract. This compound is a highly lipophilic molecule with a predicted low aqueous solubility of approximately 0.083 g/L, which can lead to poor dissolution, variable absorption, and consequently, suboptimal bioavailability.[2][3]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubility enhancement strategies. Key properties include:

  • Low Aqueous Solubility: Predicted to be approximately 0.083 g/L.

  • High Lipophilicity: This characteristic contributes to its poor solubility in aqueous media.[2][3]

  • Acidic Moiety: this compound possesses carboxylic acid groups, with a predicted pKa of 3.13 for the strongest acidic group. This suggests that its solubility will be pH-dependent, increasing as the pH rises above the pKa.

Q3: Are there any readily available solubility data for this compound in different solvents?

A3: While specific experimental solubility data for this compound across a range of aqueous pH values and in various co-solvents is limited in publicly available literature, data for its prodrug, Trandolapril, can offer valuable insights. It is important to note that this data is for the prodrug and should be used as a guide for initiating experiments with this compound.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome common issues encountered during the solubilization of this compound in aqueous solutions for experimental purposes.

Issue 1: this compound does not dissolve sufficiently in aqueous buffers for my in vitro assay.

Root Cause Analysis: The poor intrinsic aqueous solubility of this compound is the primary reason for dissolution challenges. The pH of the buffer may not be optimal for solubilizing the acidic this compound molecule.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: this compound is an acidic compound with a predicted pKa of 3.13. By increasing the pH of the aqueous medium above the pKa, the carboxylic acid groups will deprotonate, forming a more soluble salt form. Studies on the prodrug Trandolapril have shown a significant increase in solubility with an increase in pH, with the highest solubility observed at pH 6.8.[4]

    • Recommendation: Prepare a series of buffers with increasing pH (e.g., pH 6.0, 6.5, 7.0, 7.4). Attempt to dissolve this compound in these buffers and determine the concentration at which it remains soluble.

  • Use of Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[5][6]

    • Recommendation: Prepare stock solutions of this compound in a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400. Then, dilute the stock solution into the aqueous buffer to the desired final concentration, ensuring the final concentration of the organic solvent is low enough to not interfere with the experiment. The liquisolid compact technique, which involves dissolving the drug in a non-volatile solvent like PEG-400, has been shown to be effective for the prodrug Trandolapril.[7][8]

Issue 2: Precipitation of this compound is observed upon dilution of an organic stock solution into an aqueous buffer.

Root Cause Analysis: This is a common issue when the drug is highly soluble in the organic solvent but poorly soluble in the final aqueous medium. The addition of the aqueous buffer causes the drug to crash out of the solution.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Rationale: A higher percentage of co-solvent in the final aqueous solution may be required to maintain the solubility of this compound.

    • Recommendation: Experiment with different final concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v). Determine the minimum co-solvent concentration that prevents precipitation at the desired this compound concentration.

  • Employ Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[9][10][11][12]

    • Recommendation: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Add the this compound stock solution to the cyclodextrin-containing buffer. The formation of an inclusion complex can prevent precipitation.

Issue 3: Inconsistent results in biological assays are suspected to be due to poor this compound solubility.

Root Cause Analysis: Undissolved drug particles can lead to inaccurate and non-reproducible results in biological assays. The effective concentration of the drug in solution may be lower than the nominal concentration.

Troubleshooting Steps:

  • Solid Dispersion Technique:

    • Rationale: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state. This can significantly enhance the dissolution rate and apparent solubility.[13][14][15]

    • Recommendation: Prepare a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP). This can be achieved by dissolving both this compound and PVP in a common solvent and then removing the solvent. The resulting solid can then be dissolved in the aqueous buffer for the assay.

  • Nanosuspension Formulation:

    • Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.[16][17][18][19]

    • Recommendation: If the experimental setup allows, consider preparing a nanosuspension of this compound. This can be achieved through methods like high-pressure homogenization or media milling. A study on Trandolapril has demonstrated the feasibility of preparing nanoparticles for controlled release.[20]

Quantitative Data Summary

The following tables summarize the available solubility data for the prodrug, Trandolapril . This information can serve as a valuable starting point for designing experiments with this compound.

Table 1: Solubility of Trandolapril in Various Aqueous Media [4]

Aqueous MediumpHSolubility (µg/mL)
0.1N HCl1.28.88 ± 0.57
Acetate Buffer4.5Not specified
Phosphate Buffer6.888.84 ± 2.51
Phosphate Buffer (PBS)7.2~1000
Phosphate Buffer7.4Not specified

Table 2: Solubility of Trandolapril in Organic Solvents [21]

Organic SolventSolubility (mg/mL)
Ethanol~0.25
DMSO~25
Dimethylformamide~15

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of phosphate buffers with pH values ranging from 6.0 to 8.0.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

  • Plot the solubility of this compound (in µg/mL or mg/mL) against the pH of the buffer.

Protocol 2: Preparation of a this compound Solid Dispersion using Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with PVP to enhance its aqueous dissolution.

Methodology:

  • Select a suitable weight ratio of this compound to PVP (e.g., 1:1, 1:5, 1:10).

  • Dissolve the accurately weighed amounts of this compound and PVP in a minimal amount of a common volatile solvent (e.g., methanol).

  • Ensure complete dissolution of both components with gentle stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • To use, weigh the required amount of the solid dispersion and dissolve it in the aqueous buffer for the experiment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound pH_Adjustment pH Adjustment Problem->pH_Adjustment Co_solvents Co-solvents Problem->Co_solvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Nanosuspension Nanosuspension Problem->Nanosuspension Outcome Enhanced Aqueous Solubility pH_Adjustment->Outcome Co_solvents->Outcome Cyclodextrins->Outcome Solid_Dispersion->Outcome Nanosuspension->Outcome

Caption: Logical workflow for addressing poor aqueous solubility.

signaling_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   ACE ACE Vasoconstriction Vasoconstriction Aldosterone Secretion Angiotensin_II->Vasoconstriction This compound This compound This compound->ACE Inhibition

Caption: this compound's mechanism of action in the RAAS pathway.

References

Technical Support Center: Addressing Off-Target Effects of Trandolaprilat in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Trandolaprilat in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential off-target effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active diacid metabolite of the prodrug Trandolapril. Its primary and well-established mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and other downstream effects.

Q2: I'm observing unexpected levels of cell death in my cultures treated with this compound. Is this a known effect?

While this compound is primarily an ACE inhibitor, some studies have reported cytotoxic effects at higher concentrations. For instance, the prodrug Trandolapril has been shown to induce apoptosis in leukemic cell lines at concentrations greater than 0.05 mM.[3] The cytotoxic potential of this compound can be cell-type dependent. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment (e.g., MTT or LDH assay) to distinguish between ACE inhibition and cytotoxic off-target effects.

Q3: My experimental results are inconsistent. Could the stability or solubility of this compound in my cell culture medium be an issue?

Yes, the stability and solubility of any compound are critical for reproducible results. This compound is highly soluble in DMSO (125 mg/mL), which is a common solvent for preparing stock solutions.[4] However, its stability and solubility in aqueous cell culture media, such as DMEM or RPMI-1640, especially in the presence of serum proteins, can vary. It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment. If you suspect precipitation or degradation, consider performing a stability test by incubating this compound in your complete cell culture medium for the duration of your experiment and analyzing the concentration by HPLC.

Q4: I'm seeing changes in the extracellular matrix composition in my cell cultures. Could this be an off-target effect of this compound?

This is a plausible off-target effect. Some ACE inhibitors have been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for remodeling the extracellular matrix. Specifically, Trandolapril treatment has been demonstrated to significantly reduce the activity of MMP-2 and MMP-9.[5] If your research involves the study of extracellular matrix dynamics, it is important to consider this potential off-target activity.

Q5: My cells are showing changes in intracellular calcium signaling that don't seem to be related to ACE inhibition. What could be the cause?

Several ACE inhibitors have been found to directly activate bradykinin B1 receptors at nanomolar concentrations.[6] This activation can lead to an increase in intracellular calcium ([Ca2+]i) and nitric oxide (NO) release, independent of ACE inhibition. If you observe unexpected calcium fluxes, it is advisable to investigate the potential involvement of bradykinin B1 receptor activation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Cytotoxicity or Reduced Cell Viability Concentration Too High: The concentration of this compound may be in the cytotoxic range for your specific cell line.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the IC50 value for your cells. Use concentrations well below the IC50 for your experiments focused on ACE inhibition.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to cells.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent or Non-Reproducible Results Compound Instability/Precipitation: this compound may be degrading or precipitating in the cell culture medium over time.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the medium for any signs of precipitation. Consider performing a stability study of this compound in your specific medium.
Variability in Cell Passages: Different cell passages can exhibit altered sensitivities to drugs.Use cells within a consistent and defined passage number range for all experiments.
Changes in Gene or Protein Expression Unrelated to the Renin-Angiotensin System Off-Target MMP Inhibition: this compound may be inhibiting MMPs, affecting extracellular matrix turnover and cell signaling.Measure the activity of MMP-2 and MMP-9 in your cell culture supernatant using gelatin zymography. Compare the effects of this compound to a specific MMP inhibitor as a positive control.
Off-Target Bradykinin B1 Receptor Activation: this compound may be directly activating bradykinin B1 receptors, leading to downstream signaling events.Measure intracellular calcium levels in response to this compound using a calcium flux assay. Use a specific bradykinin B1 receptor antagonist to see if it blocks the observed effect.
Difficulty Differentiating On-Target vs. Off-Target Effects Lack of Specific Controls: Without proper controls, it's challenging to attribute an observed effect solely to ACE inhibition.1. Rescue Experiment: After inhibiting ACE with this compound, add exogenous angiotensin II to see if it reverses the observed phenotype. 2. Use an Alternative ACE Inhibitor: Employ a structurally different ACE inhibitor to see if it produces the same effect. 3. Measure ACE Activity: Directly measure ACE activity in your cell lysates or conditioned media to confirm inhibition at the concentrations used.

Quantitative Data Summary

Compound Target Action Reported Value Cell Line/System Citation
TrandolaprilMMP-9InhibitionReduced activity to 68.5% of controlRat Brain Tissue[5]
TrandolaprilMMP-2InhibitionReduced activity to 53.2% of controlRat Brain Tissue[5]
TrandolaprilCell ProliferationInhibition/Apoptosis>0.05 mMK562 (Leukemic)[3]
Enalaprilat (another ACEi)Bradykinin B1 ReceptorActivationNanomolar concentrationsHuman Endothelial and Transfected Cells[6]
This compoundACEInhibitionIC50 = low nanomolar rangePurified Enzyme[7]

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol allows for the detection of gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants.

Workflow:

Gelatin_Zymography_Workflow A Condition cell culture with this compound B Collect and centrifuge supernatant A->B C Determine protein concentration B->C D Mix supernatant with non-reducing sample buffer C->D E Run on gelatin-containing polyacrylamide gel D->E F Wash gel to remove SDS E->F G Incubate gel in developing buffer F->G H Stain with Coomassie Blue G->H I Destain and visualize clear bands of MMP activity H->I

Gelatin Zymography Experimental Workflow.

Methodology:

  • Sample Preparation: Culture cells to 70-80% confluency. Wash with serum-free medium and then incubate with serum-free medium containing various concentrations of this compound or vehicle control for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.

  • Protein Quantification: Determine the total protein concentration of each supernatant sample.

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing Laemmli sample buffer. Load the samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of MMP activity will appear as clear bands against a blue background, corresponding to the molecular weights of MMP-9 (92 kDa) and MMP-2 (72 kDa).

Protocol 2: Intracellular Calcium Flux Assay for Bradykinin B1 Receptor Activation

This protocol measures changes in intracellular calcium concentration in response to this compound, indicating potential bradykinin B1 receptor activation.

Workflow:

Calcium_Flux_Workflow A Seed cells in a black, clear-bottom 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Acquire baseline fluorescence reading C->D E Add this compound and/or Bradykinin (agonist control) D->E F Monitor fluorescence changes over time E->F G Analyze data to determine changes in intracellular calcium F->G

Intracellular Calcium Flux Assay Workflow.

Methodology:

  • Cell Plating: Seed cells expressing bradykinin B1 receptors (endogenously or through transfection) into a black, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: After washing to remove extracellular dye, measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition and Measurement: Add this compound at various concentrations to the wells. A known bradykinin B1 receptor agonist should be used as a positive control, and a B1 receptor antagonist can be used to confirm the specificity of the response. Immediately begin recording fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the dose-dependent effect of this compound on calcium signaling.

Protocol 3: Differentiating On-Target ACE Inhibition from Off-Target Effects

This workflow helps to discern whether an observed cellular effect is due to ACE inhibition or other mechanisms.

Logical Workflow:

On_vs_Off_Target_Workflow A Observe cellular phenotype with this compound B Measure ACE activity in cell lysate/supernatant to confirm inhibition A->B C Perform Angiotensin II 'rescue' experiment B->C D Test a structurally different ACE inhibitor B->D E Investigate specific off-target pathways (MMPs, Bradykinin Receptors) B->E F Phenotype reversed? C->F G Same phenotype observed? D->G I Off-target effect likely E->I H On-target effect likely F->H Yes F->I No G->H Yes G->I No

Workflow to Differentiate On- and Off-Target Effects.

Methodology:

  • Confirm ACE Inhibition: After treating your cells with this compound, prepare cell lysates or collect conditioned media. Use a commercially available ACE activity assay kit to confirm that the concentrations of this compound used are effectively inhibiting ACE in your experimental system.[4]

  • Angiotensin II Rescue: If the observed phenotype is due to the inhibition of angiotensin II production, adding exogenous angiotensin II to the culture medium should reverse or "rescue" the effect.

  • Use an Orthogonal ACE Inhibitor: Treat your cells with a structurally unrelated ACE inhibitor (e.g., Captopril or Lisinopril). If the same phenotype is observed, it is more likely to be an on-target effect of ACE inhibition.

  • Investigate Known Off-Targets: Based on the observed phenotype, perform specific assays to investigate the involvement of known off-targets, such as MMPs (Protocol 1) or bradykinin B1 receptors (Protocol 2).

By systematically applying these troubleshooting strategies and experimental protocols, researchers can better understand and control for the potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Trandolaprilat Dose Adjustment in Experimental Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for studies involving the dose adjustment of Trandolaprilat, the active metabolite of Trandolapril, in preclinical models of renal impairment. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is dose adjustment of this compound necessary in models of renal impairment?

A1: Trandolapril is a prodrug that is metabolized in the liver to its active form, this compound.[1] this compound is primarily eliminated by the kidneys.[2] In the presence of renal impairment, the clearance of this compound is significantly reduced, leading to its accumulation in the plasma.[3][4] This increased exposure can lead to exaggerated pharmacological effects and potential toxicity. Therefore, adjusting the dose of the parent drug, Trandolapril, is crucial to achieve therapeutic levels of this compound without causing adverse effects in subjects with compromised renal function.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][6] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[6][7]

Q3: Are there established dose adjustments for this compound in specific animal models of renal impairment?

A3: While clinical data in humans strongly indicates the need for dose reduction in patients with a creatinine clearance below 30 mL/min, specific pharmacokinetic-based dose adjustment guidelines for preclinical animal models are not well-documented in the available literature.[4] However, studies have utilized therapeutic doses of Trandolapril in rat models of renal disease, which can serve as a starting point for experimental design. For instance, in the 5/6 nephrectomy rat model, daily oral doses of 0.1 mg/kg and 0.7 mg/kg of Trandolapril have been used to study its therapeutic effects on renal fibrosis.[3][5][6][8] Researchers should perform pilot pharmacokinetic studies in their specific renal impairment model to determine the optimal dose that achieves the desired therapeutic exposure of this compound without causing toxicity.

Q4: What are the key signaling pathways affected by this compound in the context of renal disease?

A4: The primary pathway affected is the Renin-Angiotensin-Aldosterone System (RAAS). Beyond that, in models of renal fibrosis, Trandolapril has been shown to reduce the expression of Transforming Growth Factor-β1 (TGF-β1), a key cytokine that promotes the accumulation of extracellular matrix and progression of fibrosis.[8][9][10]

Troubleshooting Guides

Issue 1: High variability in the severity of renal impairment in the animal model.
  • Possible Cause: Inconsistent surgical procedure (in the 5/6 nephrectomy model) or variable dietary intake (in the adenine-induced model).

  • Troubleshooting Steps:

    • 5/6 Nephrectomy Model: Ensure the surgical procedure, whether ligation of renal artery branches or surgical ablation of kidney poles, is performed consistently by the same trained personnel.[11] Careful calculation of the proportion of excised tissue is critical.[11]

    • Adenine-Induced Model: Ensure homogenous mixing of adenine in the feed to guarantee consistent daily intake.[12] Monitor food consumption to ensure all animals are receiving a similar dose. Consider using oral gavage for more precise dosing, though this may increase stress.[1]

Issue 2: Unexpected mortality in the experimental groups.
  • Possible Cause: The dose of Trandolapril may be too high for the level of renal impairment, leading to excessive hypotension or other adverse effects. The renal disease model itself might be too severe.

  • Troubleshooting Steps:

    • Initiate treatment with a lower dose of Trandolapril and titrate upwards based on blood pressure monitoring and overall animal health.

    • In the adenine-induced model, consider reducing the concentration of adenine in the diet or the duration of administration to induce a less severe form of chronic kidney disease (CKD).[1][13]

    • For the 5/6 nephrectomy model, ensure adequate post-operative care and pain management to improve survival rates.

Data Presentation

Table 1: Therapeutic Doses of Trandolapril Used in Rat Models of Renal Disease

Animal ModelTrandolapril DoseRoute of AdministrationStudy FocusReference
5/6 Nephrectomy0.7 mg/kg/dayOralRenal Fibrosis[3][5][8]
5/6 Nephrectomy0.1 mg/kg/dayGavageRenal Morphology[6]

Note: These are therapeutic doses and not necessarily adjusted based on pharmacokinetic parameters.

Table 2: Characteristics of Common Rodent Models of Renal Impairment

ModelMethod of InductionKey Pathological FeaturesAdvantagesDisadvantages
5/6 Nephrectomy Surgical removal of one kidney and ligation of 2/3 of the renal artery or removal of 2/3 of the other kidney.[11]Glomerulosclerosis, tubulointerstitial fibrosis, hypertension.[11]Mimics progressive renal failure after loss of renal mass in humans.[11]Surgical procedure is invasive and requires skilled personnel.
Adenine-Induced CKD Oral administration of adenine in the diet or via gavage.[12]Tubular crystal deposition, tubulointerstitial inflammation, and fibrosis.[13][14]Non-surgical and relatively easy to induce.[14]The severity can be variable depending on adenine intake. May not fully replicate all aspects of human CKD.

Experimental Protocols

Protocol 1: 5/6 Nephrectomy Model in Rats (Ablation Method)
  • Animal Preparation: Use male Sprague-Dawley or Wistar rats (200-250g). Anesthetize the animal using an appropriate anesthetic agent.

  • First Surgery (Left Nephrectomy):

    • Place the rat in a prone position. Make a flank incision to expose the left kidney.

    • Carefully dissect the kidney from the surrounding adrenal gland and fat.

    • Ligate the renal artery, vein, and ureter with surgical silk.

    • Remove the left kidney.

    • Close the incision in layers.

    • Allow the animal to recover for one week.[15]

  • Second Surgery (Right Partial Nephrectomy):

    • Anesthetize the rat and expose the right kidney through a flank incision.

    • Ligate two of the three branches of the renal artery. Alternatively, surgically resect the upper and lower thirds of the kidney.[15]

    • Apply a hemostatic agent to the cut surfaces if resection is performed.

    • Close the incision in layers.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for signs of distress.

  • Disease Development: Chronic kidney disease typically develops over several weeks, characterized by proteinuria and elevated serum creatinine.[16]

Protocol 2: Adenine-Induced Chronic Kidney Disease in Rats
  • Animal Preparation: Use male Wistar or Sprague-Dawley rats.

  • Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine.[17] Ensure the adenine is thoroughly and evenly mixed into the powdered chow.

  • Induction Phase: Provide the adenine-containing diet to the rats ad libitum for 3 to 4 weeks.[12][17]

  • Monitoring: Monitor body weight, food and water intake, and general health status of the animals. Expect a reduction in body weight gain.[1]

  • Confirmation of Disease: At the end of the induction period, confirm the development of CKD by measuring serum creatinine, blood urea nitrogen (BUN), and proteinuria.[18] Histological analysis of the kidneys will show tubular crystal deposition and interstitial fibrosis.[13]

  • Experimental Phase: After the induction phase, the animals can be switched back to a standard diet for the testing of therapeutic agents like Trandolapril.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (Angiotensin-Converting Enzyme) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Salt_Water_Retention Salt and Water Retention Kidney->Salt_Water_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention->Blood_Pressure This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

TGF_Beta_Pathway cluster_0 TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor Complex TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (e.g., Collagen I, IV) Smad_Complex->Gene_Transcription Translocates to Nucleus Nucleus Fibrosis Renal Fibrosis Gene_Transcription->Fibrosis Trandolapril Trandolapril Treatment Trandolapril->TGF_beta1 Reduces Expression

Caption: Simplified TGF-β signaling pathway in renal fibrosis and the effect of Trandolapril.

References

Technical Support Center: Trandolaprilat Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trandolaprilat quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound in biological matrices?

A1: The most common and robust method for the quantification of this compound, the active metabolite of Trandolapril, in biological matrices such as human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical studies.[1][2]

Q2: What are the typical sample preparation techniques used for this compound analysis?

A2: Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[1][3] Protein precipitation is another method used, though it may result in less clean extracts and potentially stronger matrix effects.[4] The choice of extraction method depends on the sample matrix and the desired level of cleanliness.[5][6] For instance, SPE is often used for plasma samples to effectively remove interfering components.[1][2]

Q3: What are the key validation parameters for a this compound bioanalytical method?

A3: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3][5][7] The calibration curve should consist of a minimum of six standard points, and the lower limit of quantification (LLOQ) must be determined with acceptable accuracy and precision.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification assays.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.[8]
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For this compound, a slightly acidic pH is often used.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[8]
Injector Issues Ensure the injection technique is appropriate and the injector is clean.
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Possible Causes & Solutions

CauseSolution
Co-elution of Matrix Components Optimize the chromatographic method to better separate this compound from interfering matrix components. This can involve changing the gradient, mobile phase composition, or the analytical column.
Inefficient Sample Cleanup Improve the sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing phospholipids and other interfering substances than protein precipitation.[4][6]
Ionization Source Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[6]
Use of an Internal Standard A stable isotope-labeled internal standard can help to compensate for matrix effects.
Issue 3: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition. Degassing the mobile phase can also prevent issues.[9]
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent temperature.[9]
Column Degradation The column may be degrading. Try flushing or replacing the column.[9]
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate. High pressure fluctuations can indicate a problem.[8][9]

Experimental Protocols

Below are summarized methodologies from published literature for this compound quantification.

LC-MS/MS Method for Trandolapril and this compound in Human Plasma[1]
ParameterCondition
Sample Preparation Solid-Phase Extraction (SPE)
Column Reversed-phase column
Mobile Phase Isocratic mobile phase
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode
Ionization Mode Electrospray Ionization (ESI), negative mode
Monitored Transitions Trandolapril: m/z 429/168, this compound: m/z 401/168
Internal Standard Ramipril (m/z 415/166)
Run Time 2.0 minutes
UPLC-MS/MS Method for Trandolapril in Rat Plasma[3]
ParameterCondition
Sample Preparation Liquid-Liquid Extraction (LLE)
Column Symmetry C18 (150x4.6 mm, 3.5 µm)
Mobile Phase Buffer (1mL formic acid in 1L water) and Acetonitrile (80:20)
Flow Rate 1 mL/min
Detection MS/MS
Ionization Mode Electrospray Ionization (ESI)
Monitored Transitions Trandolapril: m/z 430.25→201.48
Internal Standard D6-Trandolapril (m/z 436.28 → 340.52)
Run Time 5 minutes

Quantitative Data Summary

The following tables summarize the performance characteristics of validated this compound quantification assays.

Assay Performance in Human Plasma (LC-MS/MS)[1]
ParameterTrandolaprilThis compound
Linear Dynamic Range 20-10,000 pg/mL20-10,000 pg/mL
Lower Limit of Quantification (LLOQ) 20 pg/mL20 pg/mL
Precision AcceptableAcceptable
Accuracy AcceptableAcceptable
Assay Performance in Rat Plasma (UPLC-MS/MS)[3]
ParameterTrandolapril
Linear Concentration Range 10 pg/mL to 200 pg/mL (r² = 0.9993 ± 0.006)
Extraction Recovery 98.12% - 99.66%
Matrix Effect 97.78% - 99.23%
Precision & Accuracy Within acceptable limits

Visualized Workflows

General LC-MS/MS Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction (SPE or LLE) IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification troubleshooting_logic Start Inaccurate Results (Poor Accuracy/Precision) Check_IS Check Internal Standard Response Start->Check_IS Check_Cal Review Calibration Curve Check_IS->Check_Cal Normal IS_Issue IS Addition Error or Degradation Check_IS->IS_Issue Abnormal Check_Sample_Prep Investigate Sample Preparation Check_Cal->Check_Sample_Prep Normal Cal_Issue Non-linear, High %RE, or Poor R² Check_Cal->Cal_Issue Abnormal Check_System Evaluate System Performance Check_Sample_Prep->Check_System Normal Sample_Prep_Issue Inconsistent Recovery, Matrix Effects Check_Sample_Prep->Sample_Prep_Issue Abnormal System_Issue Carryover, Peak Shape Issues, Retention Time Shift Check_System->System_Issue Abnormal Resolved Problem Resolved IS_Issue->Resolved Cal_Issue->Resolved Sample_Prep_Issue->Resolved System_Issue->Resolved

References

Technical Support Center: Troubleshooting Trandolaprilat Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from trandolaprilat, the active metabolite of the ACE inhibitor trandolapril, in their biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the active diacid metabolite of the prodrug trandolapril.[1][2] Its primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE).[1][3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][5] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[3] ACE is identical to kininase II, an enzyme that degrades bradykinin, a vasodilator.[1][5] Therefore, this compound's inhibition of this enzyme also leads to increased bradykinin levels.[5]

Q2: Why might this compound interfere with my biochemical assay?

This compound can interfere with biochemical assays through several mechanisms:

  • Direct Enzymatic Inhibition: As a potent ACE inhibitor, this compound will directly interfere with any assay that measures ACE activity.[6] This is an expected interaction and is the basis of its therapeutic effect.

  • Cross-reactivity in Immunoassays: In immunoassays, antibodies are used to detect specific analytes. If the structure of this compound or its metabolites resembles the analyte being measured, it can cross-react with the assay's antibodies, leading to inaccurate results (false positives or negatives).[2][7][8]

  • Matrix Effects: The presence of any drug in a sample can alter the overall composition of the sample matrix (e.g., plasma, serum).[2] This can non-specifically affect the interactions between assay components, leading to erroneous results.

  • Physiological Effects: this compound alters the levels of various endogenous substances in the body, such as reducing angiotensin II and increasing renin and bradykinin levels.[1][9] If your assay is measuring biomarkers within the RAAS pathway, the results will be influenced by the physiological effects of the drug.

Troubleshooting Guides

Issue 1: Unexpected results in an Angiotensin-Converting Enzyme (ACE) activity assay.

If you are not intentionally studying the inhibitory effects of this compound but suspect its presence is affecting your ACE activity assay, follow these steps:

  • Symptom: Lower than expected ACE activity in samples from subjects treated with trandolapril.

  • Troubleshooting Steps:

    • Confirm the Presence of an Inhibitor: Run a control experiment with a known ACE inhibitor, like captopril, to ensure your assay is capable of detecting inhibition.

    • Sample Dilution: Perform serial dilutions of your sample. If an inhibitor is present, you may observe a dose-dependent increase in ACE activity as the inhibitor concentration is reduced.

    • Spike and Recovery: Add a known amount of recombinant ACE to your sample and a control sample. If the recovery of ACE activity is lower in your sample, it suggests the presence of an inhibitor.

Issue 2: Inconsistent or unexpected results in an immunoassay.

If you suspect this compound is interfering with an immunoassay for a different analyte (e.g., a hormone or biomarker), consider the following:

  • Symptom: Analyte concentrations are unexpectedly high or low in samples from subjects treated with trandolapril, and the results are inconsistent with clinical observations.

  • Troubleshooting Steps:

    • Check for Cross-Reactivity: If possible, obtain purified this compound and spike it into a control sample matrix at various concentrations to see if it directly interferes with the assay.

    • Serial Dilution: Dilute the problematic sample and re-assay. If the results do not scale linearly with the dilution factor, interference is likely.

    • Use an Alternative Assay: If available, measure the analyte using a different method that employs different antibodies or a different detection principle (e.g., mass spectrometry). A discrepancy between the two methods can indicate interference in the original immunoassay.

    • Sample Pre-treatment: Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used to separate this compound from the analyte of interest before running the immunoassay. However, this requires significant method development and validation.

Data Presentation

Table 1: Example Data for Troubleshooting Immunoassay Interference

The following table illustrates how data from a serial dilution experiment might look in the presence of a cross-reacting substance.

Sample DilutionMeasured Concentration (ng/mL)Corrected Concentration (ng/mL)Linearity Check
Neat150150-
1:290180Non-linear
1:455220Non-linear
1:830240Approaching Linearity
1:1615240Linear

In this hypothetical example, the corrected concentration increases with dilution, indicating that the interference is being diluted out. The true concentration is likely closer to 240 ng/mL.

Experimental Protocols

Protocol 1: Basic In Vitro ACE Inhibition Assay

This protocol is a general method to determine the inhibitory activity of a compound on ACE.

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a working solution of ACE (from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl).

    • Substrate Solution: Prepare a solution of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) in the same buffer.

    • Inhibitor Solution: Prepare a stock solution of this compound in the buffer. Create a series of dilutions to test a range of concentrations.

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add the buffer (for control) or different concentrations of the this compound solution.

    • Add the ACE enzyme solution to each tube and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) produced by the reaction into ethyl acetate by vortexing and centrifuging.

    • Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.

    • Reconstitute the dried HA in a suitable buffer or mobile phase.

  • Detection and Analysis:

    • Quantify the amount of HA produced using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.

    • Calculate the percentage of ACE inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the ACE activity.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Bradykinin Bradykinin Inactive_Metabolites Inactive_Metabolites Bradykinin->Inactive_Metabolites ACE This compound This compound ACE ACE This compound->ACE Inhibition Renin Renin Troubleshooting_Workflow Start Unexpected Assay Result Check_Controls Review Assay Controls Start->Check_Controls Dilution Perform Serial Dilution Check_Controls->Dilution Controls OK No_Interference Interference Unlikely Check_Controls->No_Interference Controls Failed Spike Spike and Recovery Experiment Dilution->Spike Non-linear Results Dilution->No_Interference Linear Results Alternative_Assay Use Alternative Assay Method Spike->Alternative_Assay Low Recovery Spike->No_Interference Good Recovery Conclusion Identify Interference Alternative_Assay->Conclusion Results Differ Alternative_Assay->No_Interference Results Correlate Logical_Relationships cluster_observation Observation cluster_causes Potential Causes cluster_actions Troubleshooting Actions Unexpected_Result Unexpected Result Direct_Inhibition Direct Enzyme Inhibition Unexpected_Result->Direct_Inhibition Cross_Reactivity Immunoassay Cross-Reactivity Unexpected_Result->Cross_Reactivity Matrix_Effect Sample Matrix Effect Unexpected_Result->Matrix_Effect Spike_Recovery Spike and Recovery Direct_Inhibition->Spike_Recovery Dilution_Series Serial Dilution Cross_Reactivity->Dilution_Series Alternative_Method Alternative Method Cross_Reactivity->Alternative_Method Matrix_Effect->Dilution_Series Matrix_Effect->Spike_Recovery

References

Technical Support Center: Method Validation for Trandolaprilat Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trandolaprilat in complex matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and why is its analysis in complex matrices important?

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2][3] It is a prodrug that is hydrolyzed in the liver to its active metabolite, this compound.[2][3] Accurate quantification of this compound in complex biological matrices such as plasma is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[4]

Q2: What are the common analytical techniques for this compound determination?

Commonly employed techniques include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC).[1][4][5][6][7][8] LC-MS/MS offers high sensitivity and selectivity, making it suitable for bioanalytical applications.[4]

Sample Preparation

Q3: What are the recommended methods for extracting this compound from plasma?

Solid-phase extraction (SPE) is a sensitive and effective method for extracting trandolapril and this compound from human plasma.[4]

Q4: How should I prepare samples from tablet dosage forms?

A common procedure involves weighing and grinding a set number of tablets to determine the average weight.[1] A portion of the powder equivalent to a single dose is then dissolved in a suitable diluent, sonicated to ensure complete dissolution, filtered, and diluted to the final concentration.[1]

Chromatography

Q5: What type of HPLC column is suitable for this compound analysis?

A C18 column is frequently used for the separation of trandolapril and its impurities.[1][5]

Q6: What are typical mobile phase compositions for RP-HPLC analysis of this compound?

A mixture of an acidic aqueous buffer (e.g., phosphate buffer or 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is commonly used.[1][5][8] The ratio of the aqueous to organic phase will depend on the specific column and system.

Method Validation

Q7: What are the key parameters to consider during method validation for this compound analysis?

According to ICH guidelines, key validation parameters include accuracy, precision (intraday and interday), linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.[1][5][9]

Q8: What are typical acceptance criteria for these validation parameters?

  • Accuracy: Recovery should ideally be within 98-102%.[1]

  • Precision: The relative standard deviation (%RSD) should be less than 2%.[8][9]

  • Linearity: The correlation coefficient (r²) should be greater than 0.999.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For amine-containing compounds like this compound, a lower pH can improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent.[10] If the problem persists, replace the guard column or the analytical column.[10]
Secondary Interactions Ensure the mobile phase has sufficient ionic strength. Add a competing amine, like triethylamine (TEA), to the mobile phase.[9]
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction Check for leaks in the pump and ensure seals are in good condition.[10] Address any salt buildup.[10]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily.[10] Ensure proper degassing to prevent bubble formation.[10]
Temperature Fluctuations Use a column oven to maintain a consistent temperature.[10]
Issue 3: Low Signal Intensity or Sensitivity
Possible Cause Troubleshooting Step
Sample Degradation Investigate the stability of this compound in the sample matrix and during storage. Trandolapril is susceptible to hydrolysis.[9]
Suboptimal MS/MS Parameters Optimize the ionization source parameters and collision energy for the specific instrument being used.
Inefficient Extraction Evaluate and optimize the solid-phase extraction protocol to improve recovery.
Issue 4: High Background Noise in LC-MS/MS
Possible Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, HPLC or LC-MS grade solvents and reagents.
Matrix Effects Dilute the sample or improve the sample cleanup procedure to remove interfering substances from the matrix.
System Contamination Flush the entire LC-MS system with a suitable cleaning solution.

Quantitative Data Summary

Table 1: Summary of Method Validation Parameters for Trandolapril Analysis
ParameterRP-UPLC-MS[5]RP-HPLC[1]HPTLC[6][7]
Linearity Range Not Specified6-36 µg/mL25-150 ng/spot
Correlation Coefficient (r²) Not Specified0.99990.998
Accuracy (% Recovery) 99.5% - 101.0%98% - 102%99.7%
Precision (%RSD) Not Specified< 2%Intraday: 0.39-1.26%, Interday: 0.17-1.4%
LOD Not SpecifiedNot Specified18 ng/spot
LOQ Not SpecifiedNot Specified54 ng/spot

Experimental Protocols

Protocol 1: Sample Preparation from Tablets (RP-HPLC)

This protocol is adapted from a validated RP-HPLC method.[1]

  • Weigh and powder 20 tablets of Trandolapril.

  • Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 30 minutes.

  • Make up the volume to 100 mL with the diluent and filter the solution.

  • Pipette 1.2 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

Protocol 2: Solid-Phase Extraction from Human Plasma (LC-MS/MS)

This is a general protocol based on a validated LC-MS/MS method.[4]

  • To a 1.0 mL aliquot of human plasma, add the internal standard (e.g., ramipril).

  • Condition an SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes (trandolapril and this compound) with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Complex Matrix (e.g., Plasma) extraction Solid-Phase Extraction start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis in complex matrices.

troubleshooting_workflow start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No overload Reduce Sample Concentration/Volume peak_shape->overload Yes sensitivity Low Sensitivity? retention_time->sensitivity No pump_check Check Pump and Fittings for Leaks retention_time->pump_check Yes stability_check Verify Sample Stability sensitivity->stability_check Yes end Issue Resolved sensitivity->end No mobile_phase_ph Adjust Mobile Phase pH overload->mobile_phase_ph overload->end column_issue Flush/Replace Column mobile_phase_ph->column_issue mobile_phase_prep Prepare Fresh Mobile Phase pump_check->mobile_phase_prep pump_check->end temp_control Use Column Oven mobile_phase_prep->temp_control ms_optimization Optimize MS/MS Parameters stability_check->ms_optimization stability_check->end extraction_efficiency Optimize SPE Protocol ms_optimization->extraction_efficiency

Caption: Logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Minimizing Trandolaprilat Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytes during sample preparation is paramount for accurate and reliable results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of trandolaprilat, the active metabolite of the ACE inhibitor trandolapril, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, the active diacid form of trandolapril, is susceptible to degradation primarily through hydrolysis of its amide bond and intramolecular cyclization to form diketopiperazine derivatives.[1] Oxidative degradation can also occur, though it is generally a less prominent pathway compared to hydrolysis.[2] The rate of these degradation reactions is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic to neutral conditions (pH 3-7). Alkaline conditions significantly accelerate the rate of hydrolytic degradation.[3] Therefore, it is crucial to control the pH of the sample and any aqueous solutions used during preparation.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound.[1][4] It is recommended to keep samples on ice or at refrigerated temperatures (2-8°C) during processing and to store them at -20°C or -80°C for long-term stability. While this compound in plasma has shown stability through several freeze-thaw cycles, it is best practice to minimize these cycles.[5][6]

Q4: Which anticoagulants are recommended for blood sample collection?

A4: For the analysis of this compound in plasma, EDTA is a commonly used and recommended anticoagulant. It is important to avoid anticoagulants that may interfere with the analytical method or affect the stability of the analyte. The choice of anticoagulant should be consistent throughout a study.

Troubleshooting Guide

This section addresses common issues encountered during sample preparation for this compound analysis.

Low Analyte Recovery

Problem: Consistently low or variable recovery of this compound after sample extraction.

Potential Cause Troubleshooting Steps
Suboptimal pH during Extraction Ensure the pH of the sample and extraction solvents is maintained within the optimal stability range for this compound (acidic to neutral). For solid-phase extraction (SPE), the pH should be adjusted to ensure the analyte is in the correct ionization state for retention on the sorbent.[7]
Inefficient Extraction Method If using liquid-liquid extraction (LLE), optimize the solvent system and extraction parameters (e.g., vortexing time, number of extractions). For SPE, ensure the sorbent is appropriate for this compound's chemical properties and that the wash and elution solvents are optimized.[8][9]
Analyte Adsorption to Surfaces This compound can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. A small amount of a weak acid or base in the elution solvent can sometimes improve recovery, depending on the SPE sorbent and the analyte's pKa.[10]
Analyte Degradation

Problem: Evidence of this compound degradation, such as the appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Steps
High Temperature Exposure Maintain samples at low temperatures (on ice or in a refrigerated autosampler) throughout the preparation process. Minimize the time samples spend at room temperature.[4][11]
Inappropriate pH Buffer all aqueous solutions to an acidic or neutral pH. Avoid exposure to strong acids or bases for prolonged periods.[3]
Enzymatic Degradation If working with whole blood or tissue homogenates, process samples quickly and at low temperatures to minimize enzymatic activity. The addition of enzyme inhibitors may be necessary in some cases.[12]
Freeze-Thaw Cycles Aliquot samples after collection to avoid multiple freeze-thaw cycles. If repeated analysis from the same sample is necessary, assess the freeze-thaw stability of this compound under your specific storage conditions.[5][6]
Matrix Effects in LC-MS/MS Analysis

Problem: Inconsistent or suppressed signal intensity for this compound in the mass spectrometer.

Potential Cause Troubleshooting Steps
Co-elution of Endogenous Components Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components.[13][14]
Inefficient Sample Cleanup Improve the sample cleanup process. This may involve using a more selective SPE sorbent or adding a washing step to the extraction protocol to remove phospholipids and other interfering substances.[15][16]
Ion Suppression or Enhancement Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects must be thoroughly validated.[13]

Experimental Protocols

Validated Sample Preparation Protocol using Solid-Phase Extraction (SPE)

This protocol is a representative example for the extraction of this compound from human plasma.[17][18]

1. Sample Pre-treatment:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 500 µL of plasma, add an appropriate volume of the internal standard solution (e.g., ramipril).

  • Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.

2. Solid-Phase Extraction:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualizations

This compound Degradation Pathway

This compound This compound Hydrolysis_Product Hydrolysis Product (Amide Bond Cleavage) This compound->Hydrolysis_Product  Hydrolysis (Alkaline pH, High Temp)   Diketopiperazine Diketopiperazine (Intramolecular Cyclization) This compound->Diketopiperazine  Intramolecular  Cyclization   cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Blood_Sample Whole Blood Sample (EDTA tube) Centrifugation Centrifugation (e.g., 3000g, 10 min, 4°C) Blood_Sample->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Pre_treatment Pre-treatment (Add IS and Buffer) Plasma_Separation->Pre_treatment Conditioning SPE Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Start Low Recovery? Check_pH Is pH Optimal? Start->Check_pH Check_Method Is Extraction Method Validated? Check_pH->Check_Method Yes Solution_pH Adjust pH of Sample/Solvents Check_pH->Solution_pH No Check_Elution Is Elution Complete? Check_Method->Check_Elution Yes Solution_Method Optimize LLE/SPE Parameters Check_Method->Solution_Method No Check_Adsorption Adsorption Possible? Check_Elution->Check_Adsorption Yes Solution_Elution Increase Elution Solvent Strength/Volume Check_Elution->Solution_Elution No Solution_Adsorption Use Silanized Glassware or Polypropylene Tubes Check_Adsorption->Solution_Adsorption Yes End Recovery Improved Check_Adsorption->End No Solution_pH->End Solution_Method->End Solution_Elution->End Solution_Adsorption->End

References

Validation & Comparative

A Comparative Analysis of Trandolaprilat and Enalaprilat Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the angiotensin-converting enzyme (ACE) inhibitors, Trandolaprilat and Enalaprilat. The information presented herein is collated from in vitro and in vivo studies to offer a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.

Introduction

This compound and Enalaprilat are the active diacid metabolites of the prodrugs Trandolapril and Enalapril, respectively. Both are potent inhibitors of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), and are widely used in the management of hypertension and heart failure. Their primary mechanism of action involves blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This guide delves into a comparative analysis of their performance based on available experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and Enalaprilat.

Table 1: In Vitro ACE Inhibitory Activity

ParameterThis compoundEnalaprilatReference
IC50 (purified human renal ACE) 3.2 nM34 nM[1]
Relative In Vitro Potency 3- to 5-fold more active-[1]

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundEnalaprilatReference
Lipophilicity (log kw7.4) 1.4870.108[1]
Elimination Half-life ~24 hours~11 hours[2][3]

Table 3: In Vivo Efficacy (from Prodrug Studies)

Study TypeParameterTrandolaprilEnalaprilReference
Clinical Trial (Mild-to-moderate hypertension) Mean Systolic Blood Pressure Reduction22.17 mmHg21.47 mmHg[4]
Mean Diastolic Blood Pressure Reduction9.57 mmHg11.13 mmHg[4]
Preclinical Study (Spontaneously Hypertensive Rats) Relative Potency (Blood Pressure Reduction)30-fold more active-[1]
Relative Potency (ACE Activity Inhibition)400- to 1,000-fold more active-[1]

Signaling Pathway

This compound and Enalaprilat exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of inhibition.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors This compound & Enalaprilat ACE_Inhibitors->ACE Inhibition experimental_workflow start Start prepare_reagents Prepare Reagents (ACE, Inhibitors, Substrate) start->prepare_reagents pre_incubation Pre-incubate ACE with Inhibitor or Buffer prepare_reagents->pre_incubation reaction_initiation Initiate Reaction with Substrate (HHL) pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation termination Stop Reaction (add HCl) incubation->termination extraction Extract Hippuric Acid with Ethyl Acetate termination->extraction hplc_analysis Quantify Hippuric Acid by HPLC extraction->hplc_analysis data_analysis Calculate % Inhibition and IC50 hplc_analysis->data_analysis end End data_analysis->end

References

Head-to-Head Comparison: Trandolaprilat vs. Lisinopril in ACE Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, detailing the comparative pharmacology, efficacy, and experimental protocols for Trandolaprilat and Lisinopril.

This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors: this compound, the active metabolite of the prodrug Trandolapril, and Lisinopril. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough analysis of their pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.

Executive Summary

This compound and Lisinopril are both potent inhibitors of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). While both drugs effectively lower blood pressure, they exhibit notable differences in their physicochemical properties, pharmacokinetic profiles, and potency. This compound is characterized by its high lipophilicity and dual elimination pathway, whereas Lisinopril is a hydrophilic compound solely cleared by the kidneys. On a milligram-per-milligram basis, this compound demonstrates higher potency in ACE inhibition. This guide will delve into the experimental data that substantiates these differences, providing a clear and objective comparison to inform research and development decisions.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound and Lisinopril.

Table 1: In Vitro ACE Inhibition
ParameterThis compoundLisinoprilReference(s)
IC50 (nM) 1.351.9[1][2]
Potency HigherLower[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties
ParameterThis compound (from Trandolapril)LisinoprilReference(s)
Prodrug Yes (Trandolapril)No[3]
Bioavailability ~70% (as this compound)~25%[3][4]
Time to Peak Plasma Concentration (Tmax) 4 - 10 hours~6 hours[4][5]
Plasma Half-life (t½) ~24 hours (effective)Shorter than this compound[3][6]
Lipophilicity HighLow[1]
Elimination Renal and Hepatic (Dual)Exclusively Renal[3]
Table 3: Clinical Efficacy and Dosing
ParameterTrandolaprilLisinoprilReference(s)
Potency (mg-per-mg) Higher (approx. 7-8 times more potent)Lower[3]
Starting Dose 1 mg2.5 - 5 mg[3]
Target Dose 4 mg daily30 - 35 mg daily[3]
Trough/Peak Ratio Consistently ≥50%-[3]
Blood Pressure Control Effective 24-hour controlEffective 24-hour control[3]
Table 4: Comparative Adverse Effects (Reported User Data)
Adverse EffectLisinopril (% of users reporting)Trandolapril (% of users reporting)Reference(s)
Cough 28.7%High incidence[5][6]
Dizziness 12.0%High incidence[5][6]
Headaches 10.3%-[6]
Fatigue 5.0%High incidence[5][6]
Dyspnoea -High incidence[5]

Note: Data in this table is based on user-reported side effects and may not be from direct head-to-head clinical trials. The incidence of cough is a well-known class effect of ACE inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ACE inhibitor signaling pathway and a typical experimental workflow for evaluating these drugs.

ACE_Inhibitor_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase ACE_Inhibitor This compound / Lisinopril ACE_Inhibitor->ACE Inhibition Inactive_Metabolites Inactive Metabolites ACE_Inhibitor->Inactive_Metabolites Inhibition Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Decrease Decreased Blood Pressure Vasodilation->Blood_Pressure_Decrease

Caption: ACE Inhibitor Signaling Pathway.

Experimental_Workflow start Start invitro In Vitro ACE Inhibition Assay start->invitro ic50 Determine IC50 Values invitro->ic50 invivo In Vivo Antihypertensive Study (e.g., in SHRs) ic50->invivo dosing Drug Administration (this compound vs. Lisinopril) invivo->dosing bp_monitoring Blood Pressure Monitoring (Telemetry or Tail-cuff) dosing->bp_monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis bp_monitoring->pk_pd data_analysis Data Analysis and Comparison pk_pd->data_analysis conclusion Conclusion data_analysis->conclusion

References

Reproducibility of Trandolaprilat Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research findings on trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. By examining data from pivotal clinical trials and comparative studies, this document aims to offer an objective assessment of the reproducibility of its therapeutic effects and safety profile.

Executive Summary

This compound consistently demonstrates efficacy in lowering blood pressure in patients with mild to moderate hypertension and in reducing mortality and morbidity in patients with left ventricular dysfunction following myocardial infarction.[1][2][3][4] Its mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system (RAAS), is well-established and supported by numerous studies. Comparative trials indicate that this compound's antihypertensive efficacy is comparable to other widely used ACE inhibitors, such as enalapril and lisinopril.[5][6][7][8] While the core findings on its efficacy are largely reproducible, the magnitude of effect and adverse event profiles can vary across different patient populations and study designs. This guide delves into the quantitative data and experimental methodologies from key studies to provide a clearer understanding of the consistency of these findings.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, this compound.[9] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[9] The inhibition of bradykinin degradation, another action of ACE inhibitors, may also contribute to its antihypertensive effect.[10]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Up This compound This compound This compound->ACE inhibits Inhibition Inhibition TRACE_Workflow Screening Screening of Patients with Recent Myocardial Infarction Inclusion Inclusion Criteria Met: - Verified MI - LVEF <= 35% Screening->Inclusion Randomization Randomization Inclusion->Randomization Trandolapril_Arm Trandolapril Group (n=876) Randomization->Trandolapril_Arm Placebo_Arm Placebo Group (n=873) Randomization->Placebo_Arm Titration_T Dose Titration: 0.5mg to 4mg daily Trandolapril_Arm->Titration_T Titration_P Dose Titration: Matching Placebo Placebo_Arm->Titration_P Follow_Up Follow-up (24-50 months) Titration_T->Follow_Up Titration_P->Follow_Up Outcome Primary Outcome Assessment: All-Cause Mortality Follow_Up->Outcome

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. The focus is on providing a basis for cross-validation by examining a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. While a direct cross-validation study is not available in the public domain, this guide offers a detailed comparison of their experimental protocols and performance data to aid researchers in selecting and validating appropriate analytical methodologies.

Introduction to Analytical Methods for this compound

The accurate determination of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. The two most common analytical techniques employed for this purpose are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for quantifying pharmaceutical ingredients. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis where low concentrations of the analyte are expected.

Experimental Protocols

Detailed methodologies for both a validated LC-MS/MS method for this compound and a stability-indicating HPLC-UV method capable of separating this compound from its parent drug are presented below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is designed for the simultaneous quantification of Trandolapril and its active metabolite, this compound, in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 0.5 mL of human plasma, add an internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: An HPLC system capable of delivering a gradient flow.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-4.0 min: 20% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This stability-indicating method is designed for the determination of Trandolapril in the presence of its degradation products, including this compound. While not fully validated for the quantification of this compound, it demonstrates the chromatographic separation necessary for its potential analysis.

1. Sample Preparation: For Pharmaceutical Dosage Forms

  • Sample Extraction: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of Trandolapril and transfer it to a volumetric flask.

  • Dissolution: Add a suitable diluent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.025% triethylamine, with pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the LC-MS/MS method for this compound and the HPLC-UV method for Trandolapril.

Table 1: LC-MS/MS Method Validation for this compound in Human Plasma

Validation ParameterPerformance Data
Linearity Range20 - 10,000 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)20 pg/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%

Table 2: HPLC-UV Method Validation for Trandolapril in Pharmaceutical Dosage Forms

Validation ParameterPerformance Data
Linearity Range1 - 24 µg/mL[1]
Correlation Coefficient (r²)> 0.9999[1]
Limit of Detection (LOD)0.0566 µg/mL[1]
Limit of Quantification (LOQ)0.1715 µg/mL[1]
Accuracy (% Recovery)99.3% to 100.2%
Precision (% RSD)< 2.0%[1]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation A_dev Method Development & Optimization A_val Full Method Validation A_dev->A_val A_sample Analysis of a Set of Samples A_val->A_sample compare Statistical Comparison of Results A_sample->compare Results A B_dev Method Development & Optimization B_val Full Method Validation B_dev->B_val B_sample Analysis of the Same Set of Samples B_val->B_sample B_sample->compare Results B conclusion Conclusion on Method Comparability compare->conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

This guide provides a comparative overview of LC-MS/MS and HPLC-UV methods relevant to the analysis of this compound. The LC-MS/MS method demonstrates high sensitivity and has been fully validated for the quantification of this compound in human plasma, making it ideal for clinical and pharmacokinetic studies.

The presented stability-indicating HPLC-UV method, while validated for the parent drug Trandolapril, successfully separates this compound from Trandolapril, indicating its potential for use in quality control and stability studies where the presence of the metabolite as a degradant is a critical quality attribute. However, for accurate quantification of this compound using this HPLC-UV method, a full validation according to ICH guidelines would be required.

For a formal cross-validation, a set of identical samples would need to be analyzed by both fully validated methods. The results would then be statistically compared to establish the interchangeability of the methods within defined limits of agreement. Researchers are encouraged to use the provided protocols as a starting point for developing and validating their own analytical methods for this compound and for performing comprehensive cross-validation studies to ensure data integrity and regulatory compliance.

References

Trandolaprilat's Enhanced Tissue Penetration: A Comparative Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals trandolaprilat's superior tissue angiotensin-converting enzyme (ACE) inhibition, largely attributed to its high lipophilicity. This guide provides a comparative analysis for researchers and drug development professionals, summarizing key quantitative data and experimental methodologies.

The efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors in managing cardiovascular diseases is not solely dependent on their ability to inhibit plasma ACE. The inhibition of tissue-bound ACE, particularly in organs like the heart, kidneys, and blood vessels, is increasingly recognized as a crucial factor for long-term therapeutic benefits.[1][2] ACE inhibitors vary significantly in their physicochemical properties, which in turn affects their ability to penetrate tissues and exert local effects.[3][4]

Trandolapril, a non-sulfhydryl prodrug, is hydrolyzed to its active diacid metabolite, this compound.[5][6] A key characteristic that distinguishes this compound from many other ACE inhibitors is its high lipophilicity.[5][7][8] This property is thought to facilitate greater penetration into tissues, leading to more potent and sustained local ACE inhibition.[5] This guide compares this compound with other ACE inhibitors, focusing on the quantitative evidence of tissue penetration and the experimental methods used to derive these findings.

Quantitative Comparison of ACE Inhibitor Potency and Tissue Inhibition

The following tables summarize key data from various in vitro and ex vivo studies, comparing the potency, lipophilicity, and tissue-specific ACE inhibition of this compound against other common ACE inhibitors.

Table 1: In Vitro Potency (IC50) of ACE Inhibitor Diacids

ACE Inhibitor DiacidAortic Tissue IC50 (nM)Purified Human Renal ACE IC50 (nM)
This compound 1.35 [9]3.2 [9]
Enalaprilat240 (for prodrug Enalapril)[9]34[9]
QuinaprilatLower than Enalaprilat[8]-
RamiprilatSimilar to this compound[8]-
CaptoprilHigher than this compound[8]-

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates greater potency.

Table 2: Ex Vivo ACE Inhibition in Spontaneously Hypertensive Rats (SHRs) after 2 Weeks of Oral Administration

ParameterTrandolapril (3 mg/kg/day)Enalapril (10 mg/kg/day)
Plasma ACE Inhibition84%[10]88%[10]
Aorta ACE Inhibition97%[10]88%[10]
Atrium ACE Inhibition89%[10]82%[10]
Heart Ventricle ACE Inhibition58%[10]72%[10]
Kidney ACE Inhibition45%[10]85%[10]
ACE Inhibition 8 Days Post-Withdrawal Still inhibited in serum and all tested tissues [10]Inhibited only in atrium and aorta [10]

This study highlights the prolonged duration of tissue ACE inhibition by trandolapril compared to enalapril, even after cessation of treatment.[10] Another study found trandolapril to be 6-10 times more potent than enalapril in inhibiting ACE in various tissues, including the heart ventricle, renal cortex, lung, and aorta, with inhibition maintained for 24 hours.[11]

Table 3: Lipophilicity Comparison of ACE Inhibitor Diacids

ACE Inhibitor DiacidLipophilicity Measure (log k'w at pH 7.4)Classification
This compound 1.487 [9]Highly Lipophilic [9]
Enalaprilat0.108[9]Less Lipophilic
Quinaprilat-Highly Lipophilic
Captopril-Less Lipophilic
Lisinopril-Less Lipophilic

The n-octanol water partition coefficient, often determined by reverse-phase HPLC, is a standard measure of lipophilicity. A higher value indicates greater lipophilicity. This compound and quinaprilat are consistently ranked among the most lipophilic ACE inhibitors.

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental process is crucial for understanding the comparative data.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects cluster_bradykinin Kinin-Kallikrein System cluster_inhibition Site of Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE ACE BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Bradykinin Bradykinin (Vasodilator) Inactive Inactive Peptides Bradykinin->Inactive  degradation ACE Inhibitor ACE Inhibitors (e.g., this compound) Inhibitor->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibitor action.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Analysis cluster_data_phase Data Interpretation Animal_Model Animal Model (e.g., Spontaneously Hypertensive Rat) Drug_Admin Chronic Oral Administration (Trandolapril vs. other ACEi) Animal_Model->Drug_Admin Tissue_Harvest Tissue Collection at Timed Intervals (Heart, Aorta, Kidney, Lung, Brain) Drug_Admin->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Centrifugation Centrifugation & Supernatant Collection Homogenization->Centrifugation Assay ACE Activity Assay (Fluorometric or Spectrophotometric) Centrifugation->Assay Calculation Calculate % ACE Inhibition (vs. Control Group) Assay->Calculation Comparison Comparative Analysis of Tissue Penetration and Duration Calculation->Comparison

Caption: A typical experimental workflow for comparing tissue ACE inhibition ex vivo.

Experimental Protocols

The data presented in this guide are derived from well-established experimental methodologies designed to quantify ACE activity in biological samples.

Protocol 1: Ex Vivo Determination of Tissue ACE Inhibition

This protocol provides a general framework for animal studies comparing the effects of different ACE inhibitors on tissue-specific enzyme activity.

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as they have a clinically relevant model of hypertension and an activated renin-angiotensin system.[10]

  • Drug Administration: The prodrugs (e.g., trandolapril, enalapril) are administered orally, typically once daily, for a chronic period (e.g., 14 days) to achieve steady-state conditions.[9][10] Doses are selected to produce comparable inhibition of plasma ACE activity, allowing for a more direct comparison of tissue effects.[10]

  • Tissue Collection: At specific time points after the final dose (e.g., 2 hours, 24 hours, or after a washout period), animals are euthanized.[10][11] Target tissues such as the heart (ventricle, atria), aorta, kidneys, lungs, and brain are rapidly excised, rinsed, and snap-frozen in liquid nitrogen.[10][12]

  • Tissue Preparation: Frozen tissues are weighed and homogenized in a buffer solution (e.g., 100 mM TRIS-HCl, pH 7.0) on ice.[12] The homogenates are then centrifuged at high speed (e.g., 10,000-16,000 x g) at 4°C to pellet cellular debris.[12] The resulting supernatant, containing the tissue ACE, is collected for analysis.[12]

Protocol 2: Spectrophotometric/Fluorometric ACE Activity Assay

This method quantifies ACE activity by measuring the rate of cleavage of a synthetic substrate.

  • Principle: The assay measures the product generated from an ACE-specific substrate. Common methods include:

    • Spectrophotometry: Using a substrate like N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG), ACE cleavage causes a decrease in absorbance at 340 nm.[13]

    • Fluorometry: Using a quenched fluorescent substrate like Abz-FRK(Dnp)P-OH or Z-Phe-His-Leu, ACE cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time.[12][14]

  • Procedure:

    • Aliquots of the tissue supernatant (from Protocol 1) are added to a reaction mixture containing the substrate in an appropriate buffer.[13][14]

    • The reaction is incubated at 37°C.[13][14]

    • The change in absorbance or fluorescence is measured kinetically using a microplate reader or spectrophotometer.[12][13]

    • The rate of substrate cleavage is proportional to the ACE activity in the sample.

  • Quantification: ACE activity is typically expressed as milliunits per milligram of protein (mU/mg protein).[14] The percentage of ACE inhibition in the drug-treated groups is calculated relative to the mean ACE activity in the vehicle-treated control group.

Protocol 3: Determination of Lipophilicity by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method to empirically determine the lipophilicity of compounds.[9]

  • Principle: The retention time of a compound on a nonpolar (e.g., C18) stationary phase is measured. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Procedure:

    • The ACE inhibitor diacids are dissolved and injected into an HPLC system equipped with a reverse-phase column.

    • The mobile phase typically consists of a mixture of an aqueous buffer (at a specific pH, e.g., 7.4) and an organic solvent (e.g., methanol).[9]

    • The retention factor (k') is calculated from the retention time of the analyte and the column dead time.

    • The logarithm of the retention factor (log k'w) extrapolated to 100% aqueous mobile phase serves as the index of lipophilicity.[9]

Conclusion

The available experimental data consistently demonstrate that this compound exhibits potent and sustained ACE inhibition across a range of cardiovascularly relevant tissues. Studies directly comparing it to less lipophilic agents like enalaprilat show its superior potency and longer duration of action in tissues like the aorta and heart.[9][10][11] This enhanced tissue penetration is strongly correlated with its high lipophilicity, a key physicochemical property that facilitates its passage across cell membranes.[5][9] For researchers in drug development, the case of this compound underscores the importance of considering tissue-specific pharmacokinetics and the critical role that properties like lipophilicity play in achieving targeted, local inhibition of the renin-angiotensin system.

References

A Comparative Analysis of the Pharmacodynamic Profiles of Novel ACE Inhibitors and Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic profiles of novel, domain-selective Angiotensin-Converting Enzyme (ACE) inhibitors with the established ACE inhibitor, Trandolaprilat. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of their distinct mechanisms and potential therapeutic implications.

Introduction to Novel ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and ACE is a key enzyme within this cascade. Traditional ACE inhibitors, such as this compound, non-selectively block both the N- and C-terminal catalytic domains of ACE. While effective in lowering blood pressure, this non-selective inhibition can lead to side effects. Recently, novel ACE inhibitors have been developed with selectivity for either the C-domain or the N-domain of ACE, offering the potential for more targeted therapeutic effects. This guide focuses on two such novel inhibitors: RXPA380 , a C-domain selective inhibitor, and RXP407 , an N-domain selective inhibitor, and compares their pharmacodynamic profiles to that of this compound.

Pharmacodynamic Profile of this compound

Trandolapril is a prodrug that is hydrolyzed in the liver to its active metabolite, this compound.[1] this compound is a potent, non-selective inhibitor of ACE, preventing the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II.[2] This inhibition leads to vasodilation and a reduction in blood pressure.[2]

Key pharmacodynamic properties of this compound include its long elimination half-life, which contributes to a prolonged duration of action, allowing for once-daily dosing.[3][4] Clinical studies have demonstrated that trandolapril effectively controls blood pressure over a 24-hour period, with trough-to-peak ratios greater than 50%.[5][6] A single 2 mg dose of trandolapril can produce 70-85% inhibition of plasma ACE activity at 4 hours.[2]

Novel Domain-Selective ACE Inhibitors: RXPA380 and RXP407

RXPA380 and RXP407 represent a new class of ACE inhibitors with high selectivity for the C-terminal and N-terminal domains of the enzyme, respectively. This domain selectivity offers a more nuanced approach to modulating the RAAS.

RXPA380 (C-domain selective inhibitor): The C-domain of ACE is primarily responsible for the conversion of angiotensin I to angiotensin II.[7] By selectively inhibiting this domain, RXPA380 is expected to effectively lower blood pressure by reducing angiotensin II levels. In vitro studies have shown that RXPA380 potently inhibits angiotensin I-induced vasoconstriction.[8] Furthermore, studies using a similar C-domain selective inhibitor (lisinopril-tryptophan) in combination with a neprilysin inhibitor demonstrated a significant reduction in systolic blood pressure in hypertensive mice.[7] This suggests that selective C-domain inhibition is a promising strategy for hypertension treatment.[7]

RXP407 (N-domain selective inhibitor): The N-domain of ACE is involved in the metabolism of other peptides, including the degradation of the hematopoietic stem cell regulator Ac-SDKP.[9] In vivo studies in mice have shown that RXP407 does not inhibit the pressor response to an intravenous bolus of angiotensin I, indicating that it may not have a direct antihypertensive effect.[9] This selective action suggests that RXP407 could be utilized to modulate the levels of specific peptides without impacting blood pressure regulation.[9]

Comparative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic parameters of this compound, RXPA380, and RXP407 based on available preclinical and clinical data.

ParameterThis compoundRXPA380 (C-domain selective)RXP407 (N-domain selective)
Mechanism of Action Non-selective ACE inhibitor (inhibits both C- and N-domains)[2]Selective inhibitor of the ACE C-domain[8]Selective inhibitor of the ACE N-domain[9]
Primary Pharmacodynamic Effect Lowers blood pressure by reducing Angiotensin II formation[2]Expected to lower blood pressure by selectively inhibiting Angiotensin II formation[7][8]No direct effect on Angiotensin I-induced pressor response[9]
In Vitro ACE Inhibition Potent inhibitor of overall ACE activity[3]Highly potent and selective for the C-domain[10]Potent and selective for the N-domain[9]
Effect on Angiotensin I Conversion Significant inhibition[2]Significant inhibition of tissue Ang I to Ang II conversion[8]No significant inhibition of Ang I pressor response[9]
Duration of Action Long, allowing for once-daily dosing[4]In vivo duration of action not fully characterized.In vivo duration of action not fully characterized.
Trough-to-Peak Ratio >50%[5][6]Not established.Not applicable for blood pressure.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibitors cluster_Bradykinin Kallikrein-Kinin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (C-domain) Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP This compound This compound (Non-selective) This compound->Angiotensin_II Inhibits Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Inhibits RXPA380 RXPA380 (C-domain selective) RXPA380->Angiotensin_II Inhibits Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE (N- & C-domains) Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin-Aldosterone System and points of intervention by ACE inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation ACE_Inhibition_Assay ACE Inhibition Assay (Fluorometric/Spectrophotometric) Determine_IC50 Determine IC50 & Ki values ACE_Inhibition_Assay->Determine_IC50 Domain_Selectivity Assess Domain Selectivity (using isolated N- and C-domains) Determine_IC50->Domain_Selectivity Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Drug_Administration Administer Test Compound (e.g., this compound, RXPA380) Animal_Model->Drug_Administration BP_Measurement Measure Blood Pressure (Telemetry or Tail-cuff) Drug_Administration->BP_Measurement Plasma_ACE_Activity Measure Plasma ACE Activity Drug_Administration->Plasma_ACE_Activity Angiotensin_Levels Measure Plasma Angiotensin Levels Drug_Administration->Angiotensin_Levels

Caption: General experimental workflow for evaluating the pharmacodynamics of ACE inhibitors.

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or recombinant human)

  • Fluorogenic substrate (e.g., Abz-FRK(Dnp)P-OH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2)

  • Test compound (e.g., this compound, RXPA380, RXP407)

  • Positive control (e.g., Captopril)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the microplate, add 50 µL of the assay buffer.

  • Add 10 µL of the test compound dilutions, positive control, or vehicle (for control wells) to the respective wells.

  • Add 20 µL of the ACE solution to all wells except for the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

  • Continue to measure the fluorescence every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of a test compound on systolic and diastolic blood pressure in a hypertensive animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age and weight matched.

  • Test compound (e.g., this compound, RXPA380) formulated in a suitable vehicle.

  • Vehicle control.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

  • Oral gavage needles.

Procedure:

  • Acclimatize the SHR to the laboratory conditions and the blood pressure measurement procedure for at least one week.

  • Record baseline systolic and diastolic blood pressure for each animal for several days before the start of the treatment.

  • Randomly assign the animals to different treatment groups (vehicle control, and different doses of the test compound).

  • Administer the test compound or vehicle to the animals by oral gavage once daily for a predetermined period (e.g., 14 days).

  • Measure blood pressure at various time points after drug administration (e.g., 2, 4, 8, and 24 hours post-dose) to determine the time course of the antihypertensive effect.

  • On the final day of the study, measure the trough blood pressure (just before the last dose) and the peak blood pressure (at the time of maximum effect determined from the time-course study).

  • Analyze the data by comparing the changes in blood pressure from baseline in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Conclusion

The development of domain-selective ACE inhibitors like RXPA380 and RXP407 marks a significant advancement in the field of RAAS modulation. While this compound remains a highly effective non-selective ACE inhibitor for the management of hypertension, the novel inhibitors offer the potential for more tailored therapeutic interventions. RXPA380, by selectively targeting the C-domain, is poised to deliver the primary blood pressure-lowering benefits of ACE inhibition. In contrast, RXP407's selectivity for the N-domain opens up possibilities for therapeutic applications that are independent of blood pressure control. Further preclinical and clinical investigations are warranted to fully elucidate the pharmacodynamic profiles and therapeutic potential of these novel agents. This comparative guide provides a foundational understanding for researchers and clinicians engaged in the development and evaluation of the next generation of ACE inhibitors.

References

A Comparative Analysis of Trandolaprilat and Captopril Efficacy in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis and comparison of the efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors: Trandolaprilat, the active metabolite of Trandolapril, and Captopril. The following sections present a detailed examination of their performance based on clinical trial data, including head-to-head comparisons, pharmacokinetic profiles, and safety data. Experimental protocols for key studies are outlined to provide a thorough understanding of the methodologies employed.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative clinical trials, offering a clear overview of the relative efficacy and safety of this compound and Captopril.

Table 1: Comparative Efficacy in Mild-to-Moderate Essential Hypertension

ParameterTrandolapril (4 mg once daily)Captopril (50 mg twice daily)p-valueReference
Mean Reduction in Supine Diastolic Blood Pressure (DBP) at 8 weeks -13.5 ± 0.9 mm Hg-10.1 ± 1.0 mm Hg0.007[1]
Proportion of Patients with Normalized Blood Pressure at 8 weeks 61%44%0.02[1]
Patients Requiring Additional Hydrochlorothiazide (HCTZ) at 8 weeks 26%38%N/A[1]

Table 2: Acute Blood Pressure Response in Patients with Left Ventricular Dysfunction Post-Myocardial Infaration

ParameterTrandolapril (single 0.5 mg dose)Captopril (single 6.25 mg dose)Placebop-valueReference
Maximum Decrease in Blood Pressure 5.4 ± 10 / 3.1 ± 8 mm Hg8.8 ± 12 / 6.3 ± 8 mm Hg2.4 ± 9 / 1.4 ± 7 mm Hg< 0.01 (Captopril vs. others)[2]
Time to Maximum Blood Pressure Decrease 7 hours2 hoursN/AN/A[2]

Table 3: Pharmacokinetic Profile Comparison

ParameterThis compound (active metabolite)CaptoprilReferences
Prodrug Yes (Trandolapril)No[3]
Time to Peak Plasma Concentration 4-10 hours~1 hour
Elimination Half-life ~22.5 hours (effective)2-3 hours[4]
Dosing Frequency Once dailyTwo to three times daily[4]
Metabolism Hydrolysis in the liverMetabolized to cysteine-captopril disulfide and captopril dimer disulfide
Excretion Primarily renalPrimarily renal

Table 4: Adverse Events and Tolerability

ParameterTrandolaprilCaptoprilReference
Withdrawals due to Adverse Events (Mild-to-Moderate Hypertension Study) 3 patients8 patients[1]
Incidence of Hypotension on Day 1 (Post-MI Study) LowerHigher[2]
Common Class-Specific Side Effects Cough, dizziness, diarrhea (frequency ≤ 1.9%)Cough, angioedema, hyperkalemia, taste alteration[4]

Experimental Protocols

The data presented above are derived from rigorously designed clinical trials. Below are the methodologies for two key comparative studies.

Study 1: Efficacy and Safety in Mild-to-Moderate Essential Hypertension[1]
  • Study Design: A multicenter, international, randomized, double-blind, parallel-group study.

  • Patient Population: 180 patients with mild-to-moderate essential hypertension.

  • Procedure:

    • A 4-week single-blind placebo run-in period.

    • Patients were then randomized to receive either Trandolapril (4 mg once daily) or Captopril (50 mg twice daily) for 16 weeks.

    • If blood pressure was not normalized at 8 weeks, hydrochlorothiazide (HCTZ) 25 mg was added to the regimen.

  • Primary Efficacy Measurement: Morning predosing supine diastolic blood pressure (DBP).

  • Statistical Analysis: Intention-to-treat analysis was performed to compare the mean reduction in DBP and the proportion of patients with normalized blood pressure between the two groups.

Study 2: Acute Blood Pressure Response in Post-Myocardial Infarction Patients with Left Ventricular Dysfunction[2]
  • Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.

  • Patient Population: 205 patients with left ventricular dysfunction following an acute myocardial infarction (AMI). Treatment was initiated 3 to 10 days after the onset of symptoms.

  • Procedure:

    • On day 1, patients received a single dose of either Trandolapril (0.5 mg), Captopril (6.25 mg), or a placebo in the morning.

    • Treatment was then titrated upward over the subsequent 5 days.

    • Blood pressure was monitored with an automated device for the first 12 hours after the initial dose, and conventional blood pressure measurements were taken throughout the study.

  • Primary Efficacy Measurement: Maximum decrease in blood pressure and the time to this decrease.

  • Statistical Analysis: The magnitude of blood pressure decrease was compared between the three groups. The overall incidence of hypotension was also assessed.

Mandatory Visualizations

Signaling Pathway

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors like this compound and Captopril.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage by Renin) Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion by ACE) ACE Angiotensin-Converting Enzyme (ACE) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides (degradation by ACE) ACE_Inhibitors This compound & Captopril ACE_Inhibitors->ACE inhibit ACE_Inhibitors->Bradykinin prevent degradation

Caption: Mechanism of action of this compound and Captopril via the RAAS pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of two antihypertensive drugs.

PatientScreening Patient Screening & Inclusion/Exclusion Criteria PlaceboRunIn Placebo Run-in Period PatientScreening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization GroupA Group A: Trandolapril Randomization->GroupA GroupB Group B: Captopril Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 16 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod DataCollection Data Collection (BP, Adverse Events) TreatmentPeriod->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

References

A Comparative Analysis of Long-Term ACE Inhibition: Trandolaprilat versus Perindoprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term angiotensin-converting enzyme (ACE) inhibition profiles of trandolaprilat and perindoprilat, the active metabolites of the prodrugs trandolapril and perindopril, respectively. The following sections present a comprehensive overview of their pharmacodynamic and pharmacokinetic properties, supported by experimental data, to assist in the assessment of their therapeutic potential.

Executive Summary

This compound and perindoprilat are both potent, long-acting ACE inhibitors used in the management of hypertension and other cardiovascular conditions. While both drugs effectively suppress the renin-angiotensin-aldosterone system (RAAS), their distinct physicochemical and pharmacokinetic properties contribute to differences in their duration of action and tissue penetration. This guide explores these differences through a detailed comparison of their in vitro potency, clinical pharmacodynamics, and the experimental methodologies used to evaluate their efficacy.

Quantitative Comparison of Inhibitory Potency and Pharmacokinetics

The following tables summarize key quantitative data for this compound and perindoprilat, providing a basis for comparing their ACE inhibitory effects.

Table 1: In Vitro ACE Inhibition

ParameterThis compoundPerindoprilatReference
IC50 (nM) 1.35 - 3.2~2.9[1][2]
Dissociation Constant (Kd) Low (qualitative)~0.36 nM (calculated)[2][3]
Association Constant (Ka) High (qualitative)2.8 x 10⁹ M⁻¹[2][3]

Disclaimer: The IC50 and binding affinity data for this compound and perindoprilat are derived from separate studies. Direct comparative studies under identical experimental conditions may yield different results.

Table 2: Clinical Pharmacodynamics and Pharmacokinetics

ParameterTrandolaprilPerindoprilReference
Active Metabolite This compoundPerindoprilat[4][5]
Time to Peak Plasma Concentration (Active Metabolite) 4 - 10 hours3 - 7 hours[6][7]
Effective Half-life (Active Metabolite) 22.5 hours30 - 120 hours (prolonged terminal)[6][7]
Trough-to-Peak Ratio 50% - 100%Adequate at 24 hours[5][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ACE inhibitors. The following sections outline the protocols for key experiments cited in this guide.

Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To assess the 24-hour antihypertensive efficacy and trough-to-peak ratio of an ACE inhibitor in a clinical setting.

Protocol:

  • Patient Selection: Recruit patients with mild to moderate essential hypertension. Exclude patients with secondary hypertension, severe renal impairment, or contraindications to ACE inhibitors.

  • Washout Period: A 2-4 week single-blind placebo run-in period is implemented to establish baseline blood pressure and ensure compliance.

  • Randomization: Patients are randomly assigned to receive either trandolapril (e.g., 2 mg once daily) or perindopril (e.g., 4 mg once daily) in a double-blind manner.

  • ABPM Device Fitting: A validated ABPM device is fitted to the non-dominant arm of the patient. The device is programmed to record blood pressure and heart rate at regular intervals (e.g., every 20 minutes during the daytime and every hour at night) for a continuous 24-hour period.[9]

  • Data Collection: ABPM is performed at the end of the placebo run-in period (baseline) and after a specified duration of active treatment (e.g., 8-12 weeks).[10]

  • Data Analysis: The collected data is analyzed to determine the mean 24-hour, daytime, and nighttime blood pressure. The trough-to-peak ratio is calculated as the ratio of the blood pressure reduction at the end of the dosing interval (trough) to the maximum blood pressure reduction (peak).

Quantitative In Vitro Autoradiography for Tissue ACE Inhibition

Objective: To visualize and quantify the distribution and inhibition of ACE in various tissues following drug administration.

Protocol:

  • Tissue Preparation: Laboratory animals (e.g., rats) are treated with the ACE inhibitor (trandolapril or perindopril) or a vehicle control. At specified time points, animals are euthanized, and target organs (e.g., lungs, kidneys, heart, aorta) are harvested and rapidly frozen.[11]

  • Cryosectioning: The frozen tissues are sectioned into thin slices (e.g., 10-20 µm) using a cryostat and thaw-mounted onto microscope slides.[12]

  • Radioligand Incubation: The tissue sections are incubated with a radiolabeled ACE inhibitor (e.g., ¹²⁵I-351A), a ligand that binds specifically to ACE. To determine non-specific binding, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of an unlabeled ACE inhibitor.[11]

  • Washing and Drying: After incubation, the sections are washed in buffer solutions to remove unbound radioligand and then dried.[12]

  • Autoradiogram Generation: The dried, radiolabeled tissue sections are apposed to a phosphor-imaging plate or X-ray film for a specific exposure period.[12]

  • Image Analysis and Quantification: The resulting autoradiograms are analyzed using a densitometry system. The optical density of the signal in different tissue regions is compared to calibrated standards to quantify the amount of radioligand binding, which is inversely proportional to the level of ACE inhibition by the administered drug.[12]

Visualizations

The following diagrams illustrate the key signaling pathway and a comparative experimental workflow.

ACE_Inhibitor_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activation Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP ACE_Inhibitors This compound / Perindoprilat ACE_Inhibitors->ACE Inhibition Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Degradation

ACE Inhibitor Signaling Pathway

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_DataAnalysis Data Analysis and Comparison IC50_Determination IC50 Determination (Spectrophotometric Assay) Binding_Assay Binding Affinity Assay (Equilibrium Dialysis) Compare_IC50 Compare IC50 & Binding Affinity IC50_Determination->Compare_IC50 Binding_Assay->Compare_IC50 Animal_Model Animal Model Selection (e.g., Spontaneously Hypertensive Rats) Drug_Administration Drug Administration (Trandolapril vs. Perindopril) Animal_Model->Drug_Administration ABPM Ambulatory Blood Pressure Monitoring Drug_Administration->ABPM Tissue_Harvesting Tissue Harvesting (Lungs, Kidneys, Heart) Drug_Administration->Tissue_Harvesting Compare_BP Compare Blood Pressure Reduction & Trough-to-Peak Ratios ABPM->Compare_BP Autoradiography Quantitative Autoradiography for Tissue ACE Inhibition Tissue_Harvesting->Autoradiography Compare_Tissue_ACE Compare Tissue-Specific ACE Inhibition Autoradiography->Compare_Tissue_ACE

Comparative Experimental Workflow

Conclusion

Both this compound and perindoprilat demonstrate potent and long-lasting ACE inhibition. This compound is characterized by its high lipophilicity and a very high affinity for ACE, contributing to its prolonged duration of action.[3] Perindoprilat also exhibits a long terminal half-life, reflecting its slow dissociation from ACE.[7] The choice between these agents in a research or drug development context may depend on the specific therapeutic goals, such as the desired level of tissue ACE inhibition and the pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for further investigation and decision-making.

References

In-Vitro Potency Showdown: Trandolaprilat vs. Ramiprilat for ACE Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the in-vitro efficacy of two prominent ACE inhibitors, Trandolaprilat and Ramiprilat. This guide synthesizes available experimental data to provide a clear perspective on their relative potencies.

This document provides a comparative analysis of the in-vitro potency of this compound and Ramiprilat, the active metabolites of the prodrugs Trandolapril and Ramipril, respectively. Both are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Understanding their relative in-vitro efficacy is crucial for researchers in cardiovascular pharmacology and those involved in the development of novel antihypertensive therapies.

Quantitative Comparison of ACE Inhibition

The in-vitro potency of an ACE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ACE activity. A lower IC50 value signifies a higher potency.

CompoundACE SourceIC50 (nM)Reference
This compound Aorta1.35[1]
Purified Human Renal ACE3.2[1]
Ramiprilat Pig Vascular Endothelial Cells2[2]

Based on the available data, this compound and Ramiprilat exhibit comparable and potent in-vitro inhibition of the Angiotensin-Converting Enzyme, with IC50 values in the low nanomolar range. This compound demonstrated an IC50 of 1.35 nM on ACE from the aorta and 3.2 nM on purified human renal ACE[1]. Ramiprilat showed an IC50 of 2 nM on ACE from pig vascular endothelial cells[2]. It is important to note that these values come from different studies and direct head-to-head comparisons may vary based on experimental conditions.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The diagram below illustrates the central role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors like this compound and Ramiprilat.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Bradykinin Bradykinin (active) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE_Inhibitors This compound & Ramiprilat ACE_Inhibitors->ACE ACE_Inhibitors->Inactive_Metabolites Start Start Prepare_Reagents Prepare Reagents (ACE, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_ACE_Inhibitor Pre-incubate ACE with Inhibitor (37°C) Prepare_Reagents->Incubate_ACE_Inhibitor Add_Substrate Add Substrate (HHL) to Initiate Reaction Incubate_ACE_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction (37°C) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Extract_Product Extract Hippuric Acid (e.g., with Ethyl Acetate) Stop_Reaction->Extract_Product Measure_Absorbance Measure Absorbance at 228 nm Extract_Product->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Safety Operating Guide

Proper Disposal of Trandolaprilat in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of trandolaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is the active diacid metabolite of the prodrug trandolapril.[1][2]

Immediate Safety and Handling Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety information includes:

  • Hazards: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It may also cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility or the unborn child.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including lab coats, safety goggles, and gloves, to prevent skin and eye contact.[4]

  • Accidental Release: In case of a spill, avoid dust formation.[5] Collect the spillage and place it in a suitable, closed container for disposal. Prevent the product from entering drains.

Step-by-Step Disposal Protocol

This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, due to its high aquatic toxicity, it must not be disposed of down the sanitary sewer.[3] The recommended procedure for laboratory-generated this compound waste is as follows:

  • Segregation:

    • Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • This waste stream should be categorized as non-RCRA pharmaceutical waste.[6][7]

    • Use a dedicated, clearly labeled, and sealed waste container. A common practice is to use a white container with a blue lid for non-RCRA pharmaceutical waste.[6]

  • Waste Labeling:

    • Label the waste container clearly with "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound."

    • Include the name of the generating laboratory and the date.

  • Storage:

    • Store the sealed waste container in a secure, designated area away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

    • The designated disposal method for non-RCRA pharmaceutical waste is incineration at an approved waste disposal plant to ensure complete destruction and prevent environmental release.[3][6][8]

    • Do not dispose of this compound in regular trash or flush it down the drain.[3]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC₂₂H₃₀N₂O₅[2][3]
Molecular Weight402.49 g/mol [3]
CAS Number87679-71-8[3]
AppearancePale Yellow Solid
Oral LD50 (Trandolapril - prodrug)4875 mg/kg (male mice), 3990 mg/kg (female mice)[4]

Experimental Protocols Cited

The information presented in this document is based on established guidelines for the disposal of pharmaceutical waste and data from safety data sheets. No experimental protocols are directly cited for the disposal procedure itself, as it is a standardized safety practice. The degradation of trandolapril has been studied under various stress conditions (acid, base, and oxidative), indicating that the compound is susceptible to chemical breakdown.[9][10]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound in a laboratory setting.

TrandolaprilatDisposal This compound Disposal Decision Pathway cluster_0 Initial Assessment cluster_1 Regulatory Classification cluster_2 Disposal Procedure start Identify Waste as This compound sds_review Review Safety Data Sheet (SDS) start->sds_review hazard_id Identify Hazards: - Aquatic Toxicity - Harmful if Swallowed sds_review->hazard_id rcra_check Is it RCRA Hazardous Waste? hazard_id->rcra_check non_rcra No, it is Non-RCRA Pharmaceutical Waste rcra_check->non_rcra No sewer_check Can it be Sewer Disposed? non_rcra->sewer_check no_sewer No, due to Aquatic Toxicity sewer_check->no_sewer No segregate Segregate in a Labeled, Sealed Container no_sewer->segregate contact_ehs Contact EHS for Pickup and Incineration segregate->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Trandolaprilat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Trandolaprilat

This document provides crucial safety and logistical information for laboratory professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and minimize environmental impact.

This compound, the active diacid metabolite of the prodrug Trandolapril, is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] While a valuable compound in cardiovascular research, it presents hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, a suspected reproductive toxin, and may cause damage to organs through prolonged or repeated exposure.[3][4] It is also very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of appropriate personal protective equipment and engineering controls is mandatory.

Control TypeSpecific Recommendation
Engineering Controls Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powdered form, to avoid inhalation of dust.[5] An eyewash station and safety shower must be readily accessible.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary if there is a splash hazard.
Skin Protection A lab coat must be worn. Chemically resistant gloves (e.g., nitrile) are mandatory. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable levels, or when handling large quantities, a NIOSH-approved respirator appropriate for the exposure level should be used.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound.[6]

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the storage temperature recommendations provided by the supplier, typically at 20° to 25° C (68° to 77°F).[2]

Handling and Preparation of Solutions:

  • Before handling, ensure all required PPE is correctly worn.

  • If working with the solid form, handle it in a chemical fume hood to prevent dust generation and inhalation.[5]

  • When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.

Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[6]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

  • Prevent the spilled material from entering drains or waterways.[3]

Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.

  • Dispose of this waste through a licensed hazardous waste disposal company.[3]

  • Do not allow the material to be released into the environment.[3] The aquatic toxicity of this compound necessitates strict adherence to this protocol.[3]

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C22H30N2O5[3]
Molecular Weight 402.49 g/mol [3]
GHS Hazard Statements H302: Harmful if swallowedH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects[3][4]
Occupational Exposure Limits (OELs) No specific OELs have been established by major regulatory bodies.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal, emphasizing critical safety checkpoints.

Trandolaprilat_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Designated Area (Cool, Dry, Ventilated) Inspect->Store PPE Don Appropriate PPE Store->PPE Weighing Weigh Solid Compound (in Fume Hood) PPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment CollectWaste Collect Contaminated Waste (PPE, Glassware, etc.) Experiment->CollectWaste HazardousWaste Dispose as Hazardous Waste CollectWaste->HazardousWaste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.